Chloro(diisopropylamino)methoxyphosphine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWQRQDSCYAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86030-43-5 | |
| Record name | Chloro(diisopropylamino)methoxy phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Chloro(diisopropylamino)methoxyphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Chloro(diisopropylamino)methoxyphosphine. The information is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in understanding and utilizing this versatile reagent.
Chemical and Physical Properties
This compound, also known by its synonyms Methyl N,N-diisopropylchlorophosphoramidite and N,N-Diisopropylmethylphosphonamidic chloride, is a key reagent in organic synthesis, particularly in the construction of oligonucleotides.[1][2] Its fundamental properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C7H17ClNOP | [3][4] |
| Molecular Weight | 197.64 g/mol | [3] |
| Appearance | Colorless to pale yellow, turbid, viscous liquid | [5][6] |
| Boiling Point | 34-35 °C at 0.8 mmHg | [3] |
| Density | 1.018 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.468 - 1.470 | [3] |
| Flash Point | 72 °C (161.6 °F) - closed cup | |
| CAS Number | 86030-43-5 | [3][4] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Chemical Shift Range | Notes | Reference(s) |
| ³¹P NMR | 140 to 155 ppm | The phosphorus (III) center typically gives a signal in this downfield region. The presence of a chiral center results in two diastereomers, which may appear as two distinct singlets or overlapping signals. | [7] |
| ¹H NMR | 5.0 to 6.4 ppm | Diagnostic signals for the anomeric proton of the sugar moiety in nucleoside phosphoramidites are found in this region. Other signals for the alkyl and methoxy groups will be present in the upfield region. | [7] |
| ¹³C NMR | Varies | The chemical shifts will be dependent on the specific carbon environment. | [8] |
Synthesis and Handling
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of methoxyphosphonic dichloride with diisopropylamine. A detailed experimental protocol is as follows:
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Methanol (MeOH)
-
Diisopropylamine
-
Anhydrous triethylamine (Et₃N) or other suitable base
-
Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Preparation of Dichloromethoxyphosphine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of phosphorus trichloride in an anhydrous inert solvent is cooled to 0 °C. An equimolar amount of anhydrous methanol is added dropwise with stirring while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product, dichloromethoxyphosphine, can be isolated by distillation under reduced pressure.
-
Formation of this compound: The freshly distilled dichloromethoxyphosphine is dissolved in an anhydrous inert solvent and cooled to 0 °C in a similar apparatus as above. A solution containing two equivalents of diisopropylamine and two equivalents of triethylamine in the same solvent is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for one hour and then at room temperature overnight.
-
Work-up and Purification: The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Note: All operations must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) as this compound and its intermediates are sensitive to moisture.
Handling and Safety
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[3] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3] Store the reagent in a tightly sealed container under an inert atmosphere in a refrigerator.[5]
Reactivity and Applications
The primary application of this compound is as a phosphitylating agent in the synthesis of oligonucleotides via the phosphoramidite method.[1] It is also used in the synthesis of phosphorothioate analogs of platelet-activating factor.[5][6]
Role in Oligonucleotide Synthesis
The phosphoramidite method is a four-step cycle that enables the stepwise addition of nucleotide units to a growing oligonucleotide chain on a solid support.[9][10] this compound is a precursor to the phosphoramidite building blocks used in this process. The general workflow is depicted in the diagram below.
Experimental Workflow: Phosphoramidite Coupling Step
The crucial coupling step involves the activation of a nucleoside phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Protocol:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-supported nucleoside is removed using a solution of a weak acid, such as trichloroacetic acid in dichloromethane.
-
Activation and Coupling: The next nucleoside phosphoramidite (derived from a reaction involving a protected nucleoside and a phosphitylating agent like this compound) is activated by an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile. This activated species is then added to the solid support, where it reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion-mutant oligonucleotides.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Conclusion
This compound is a fundamental reagent in modern organic and bioorganic chemistry. Its role as a precursor to phosphoramidites is central to the automated synthesis of DNA and RNA, a technology that underpins much of modern molecular biology and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and manufacturing.
References
- 1. This compound | 86030-43-5 [chemicalbook.com]
- 2. Methyl N,N-diisopropylchlorophosphoramidite - High purity | EN [georganics.sk]
- 3. chembk.com [chembk.com]
- 4. polyorginc.com [polyorginc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. twistbioscience.com [twistbioscience.com]
An In-depth Technical Guide to Chloro(diisopropylamino)methoxyphosphine (CAS: 86030-43-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(diisopropylamino)methoxyphosphine, with the CAS number 86030-43-5, is a key organophosphorus reagent widely utilized in synthetic organic chemistry.[1] Its significance is particularly pronounced in the field of nucleic acid chemistry, where it serves as a crucial building block in the phosphoramidite method for the synthesis of oligonucleotides. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant spectral data for characterization.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. It is characterized by the presence of a reactive phosphorus-chlorine bond, making it a versatile phosphitylating agent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 86030-43-5 | [1] |
| Molecular Formula | C₇H₁₇ClNOP | [2] |
| Molecular Weight | 197.64 g/mol | [3] |
| Appearance | Colorless to pale yellow, turbid, viscous liquid | [2] |
| Density | 1.018 g/mL at 25 °C | [3] |
| Boiling Point | 34-35 °C at 0.8 mmHg | [3] |
| Refractive Index (n20/D) | 1.468 - 1.470 | [2][3] |
| Flash Point | 163 °F (72.8 °C) | [2] |
| Solubility | Soluble in organic solvents. |
Table 2: Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | N-[chloro(methoxy)phosphanyl]-N-(propan-2-yl)propan-2-amine |
| Synonyms | Methyl N,N-diisopropylchlorophosphoramidite, Methyl N,N-diisopropylphosphoramidochloridite, (Diisopropylamino)(methoxy)phosphinous chloride |
| Beilstein Registry Number | 3600769 |
| PubChem CID | 643739 |
Spectral Data
The following table summarizes the available spectral data for this compound, which is essential for its identification and characterization.
Table 3: Spectral Data of this compound
| Spectrum Type | Chemical Shift (δ) / Key Peaks | Reference(s) |
| ³¹P NMR (CDCl₃) | ~174-181 ppm | [1] |
| ¹H NMR (CDCl₃) | Characteristic peaks for diisopropyl and methoxy groups. | [1] |
| ¹³C NMR (CDCl₃) | Characteristic peaks for diisopropyl and methoxy groups. | [1] |
Experimental Protocols
Synthesis of this compound
General Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether or dichloromethane under a nitrogen atmosphere.
-
Phosphorus Trichloride Addition: The solvent is cooled to -10 °C to 0 °C in an ice-salt bath. Phosphorus trichloride (1.0 equivalent) is dissolved in the anhydrous solvent and added to the flask.
-
Methanol Addition: A solution of anhydrous methanol (1.0 equivalent) and a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine, 1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel while maintaining the temperature below 0 °C. The mixture is stirred for 1-2 hours at this temperature.
-
Diisopropylamine Addition: A solution of diisopropylamine (1.0 equivalent) and a tertiary amine base (1.0 equivalent) in the anhydrous solvent is then added dropwise, again keeping the temperature below 0 °C.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The precipitated amine hydrochloride salt is removed by filtration under a nitrogen atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is a phosphitylating agent used to introduce a phosphoramidite group onto a nucleoside. The resulting nucleoside phosphoramidite is then used in the solid-phase synthesis of oligonucleotides. The following is a generalized protocol for one cycle of oligonucleotide synthesis using the phosphoramidite method.
One Cycle of Solid-Phase Oligonucleotide Synthesis:
-
Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed by treating with a solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the free 5'-hydroxyl group.
-
Coupling: The activated nucleoside phosphoramidite (prepared using an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) is added to the reaction vessel containing the support-bound nucleoside with the free 5'-hydroxyl group. The coupling reaction, forming a phosphite triester linkage, is typically rapid.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is usually achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Applications in Drug Development
The primary application of this compound in drug development lies in its role in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs). These nucleic acid-based therapeutics require precise sequences, which are assembled using the phosphoramidite chemistry where this reagent is a key component. Furthermore, it is used in the synthesis of phosphorothioate analogs of platelet-activating factor, which are of interest in studying inflammatory processes.[2]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of oligonucleotides. Its well-defined reactivity and the robustness of the phosphoramidite chemistry in which it is employed have made it an indispensable tool for researchers in chemistry, biology, and pharmaceutical sciences. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Structure of Chloro(diisopropylamino)methoxyphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characteristics of Chloro(diisopropylamino)methoxyphosphine, a key reagent in oligonucleotide synthesis and other areas of organic chemistry. This document details a proposed synthetic protocol, physical and spectroscopic properties, and the structural elucidation of the compound.
Physicochemical Properties
This compound, with the CAS number 86030-43-5, is a colorless to pale yellow liquid.[1] A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇ClNOP | [1][2][3] |
| Molecular Weight | 197.64 g/mol | [1][2][3] |
| Boiling Point | 34-35 °C at 0.8 mmHg | [1] |
| Density | 1.018 - 1.023 g/mL at 20-25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.470 | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis proceeds via the initial reaction of phosphorus trichloride with methanol to form methoxydichlorophosphine, which is then reacted in situ with diisopropylamine to yield the final product. Triethylamine is used as a base to scavenge the hydrogen chloride byproduct.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the synthesis of phosphoramidochloridites.[5] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Methanol (MeOH)
-
Diisopropylamine
-
Triethylamine (Et₃N), distilled from CaH₂
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phosphorus trichloride (1 eq.) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Formation of Methoxydichlorophosphine: A solution of anhydrous methanol (1 eq.) and triethylamine (1 eq.) in anhydrous diethyl ether is added dropwise to the stirred solution of phosphorus trichloride over a period of 1 hour, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Amination: A solution of diisopropylamine (1 eq.) and triethylamine (1 eq.) in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C over 1 hour.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Structural Elucidation
The structure of this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
Table 2: Expected NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | 140 - 155 | Singlet | - | P-Cl |
| ¹H | ~3.5 - 3.8 | Multiplet | - | -CH(CH₃)₂ |
| ~3.4 - 3.6 | Doublet | ³J(P,H) ≈ 10-15 | -OCH₃ | |
| ~1.1 - 1.3 | Doublet | ³J(H,H) ≈ 6-7 | -CH(CH₃)₂ | |
| ¹³C | ~50 - 55 | Doublet | ²J(P,C) ≈ 15-25 | -OCH₃ |
| ~45 - 50 | Doublet | ²J(P,C) ≈ 20-30 | -CH(CH₃)₂ | |
| ~22 - 25 | Doublet | ³J(P,C) ≈ 5-10 | -CH(CH₃)₂ |
Applications in Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the field of nucleic acid chemistry. It is a key building block for the preparation of phosphoramidites used in the automated synthesis of oligonucleotides.[20] It is also utilized in the synthesis of phosphorothioate analogs of platelet-activating factor.[1]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound reacts with water and should be stored under an inert atmosphere in a cool, dry place.[4]
Disclaimer: The experimental protocol provided is a proposed method based on analogous chemical reactions and should be performed by qualified personnel with appropriate safety precautions.
References
- 1. echemi.com [echemi.com]
- 2. 86030-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. polyorginc.com [polyorginc.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Diisopropylamine(108-18-9) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. researchgate.net [researchgate.net]
- 14. Diisopropylamine hydrochloride(819-79-4) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. This compound | 86030-43-5 [chemicalbook.com]
The Core Mechanism of Chloro(diisopropylamino)methoxyphosphine in Phosphitylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(diisopropylamino)methoxyphosphine is a key phosphitylating agent utilized in the synthesis of phosphoramidites, which are fundamental building blocks in the automated chemical synthesis of oligonucleotides. The precise and efficient formation of phosphite triesters mediated by this reagent is critical for the success of solid-phase oligonucleotide synthesis, a cornerstone of modern biotechnology and drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound in phosphitylation reactions, complete with experimental protocols and visual representations of the chemical pathways.
The structure of this compound, with its reactive P-Cl bond, a stabilizing diisopropylamino group, and a methoxy group, is finely tuned for its role. The bulky diisopropylamino group provides steric hindrance that enhances the stability of the reagent and its intermediates, preventing unwanted side reactions. This guide will dissect the reaction mechanism, outline a typical experimental procedure, and present quantitative data to provide a comprehensive resource for professionals in the field.
Mechanism of Action
The phosphitylation of a protected nucleoside (or any alcohol) with this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base.
The overall reaction can be summarized as follows:
A protected nucleoside, represented as R-OH (where R is the protected nucleoside moiety), reacts with this compound in the presence of a base (e.g., N,N-diisopropylethylamine, also known as Hünig's base) to yield the desired nucleoside phosphoramidite and the hydrochloride salt of the base.
The mechanism involves two key steps:
-
Nucleophilic Attack: The hydroxyl group of the protected nucleoside acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound.
-
Proton Abstraction: The base present in the reaction mixture abstracts the proton from the hydroxyl group, facilitating the departure of the chloride leaving group and forming the stable phosphoramidite product.
The resulting nucleoside phosphoramidite is a stable intermediate that can be purified and stored, or used directly in the subsequent steps of oligonucleotide synthesis. In the context of oligonucleotide synthesis, this newly formed phosphoramidite is then "activated" by a weak acid, such as 1H-tetrazole, to react with the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support.
Quantitative Data
While specific kinetic data for the reaction of this compound with various nucleosides is not extensively tabulated in publicly available literature, the efficiency of phosphitylation reactions is generally very high, often exceeding 98% yield under optimized conditions. The reaction progress can be effectively monitored by ³¹P NMR spectroscopy.
| Parameter | Typical Value | Method of Determination |
| ³¹P NMR Chemical Shift of Starting Material (this compound) | ~170-180 ppm | ³¹P NMR Spectroscopy |
| ³¹P NMR Chemical Shift of Product (Nucleoside Phosphoramidite) | ~145-155 ppm (diastereomeric mixture) | ³¹P NMR Spectroscopy |
| Reaction Time | 30 min - 2 hours | TLC, ³¹P NMR |
| Typical Yield | >95% | Isolated Yield |
Experimental Protocols
Synthesis of a 5'-O-DMT-Thymidine-3'-O-(methoxy)(diisopropylamino)phosphoramidite
This protocol describes a general procedure for the phosphitylation of a protected nucleoside, 5'-O-(4,4'-dimethoxytrityl)thymidine, using a chloro(dialkylamino)alkoxyphosphine in the presence of Hünig's base.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)thymidine
-
This compound
-
N,N-diisopropylethylamine (Hünig's base), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethyl Acetate
-
Anhydrous Hexane
-
Silica Gel for column chromatography
Procedure:
-
A solution of 5'-O-(4,4'-dimethoxytrityl)thymidine (1 equivalent) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
To this stirred solution, N,N-diisopropylethylamine (4 equivalents) is added.
-
The mixture is stirred for 5 minutes at room temperature.
-
This compound (1.5 - 2.5 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing a small amount of triethylamine (e.g., 1%) to neutralize the silica gel and prevent product degradation.
-
The fractions containing the product are combined and concentrated to yield the desired 5'-O-DMT-thymidine-3'-O-(methoxy)(diisopropylamino)phosphoramidite as a white foam. The product is a mixture of two diastereomers due to the chiral phosphorus center.
Visualizations
Reaction Mechanism of Phosphitylation
Caption: Mechanism of nucleoside phosphitylation.
Experimental Workflow for Phosphoramidite Synthesis
Caption: Workflow for phosphoramidite synthesis.
Chloro(diisopropylamino)methoxyphosphine as a phosphine ligand in organometallic chemistry.
An In-depth Review of a Versatile Phosphoramidite in Organometallic Chemistry and Drug Development
Chloro(diisopropylamino)methoxyphosphine, also known as methyl N,N-diisopropylchlorophosphoramidite, is a key organophosphorus compound with significant applications in both synthetic organic chemistry and drug development. Its utility primarily stems from its role as a phosphitylating agent, particularly in the automated synthesis of oligonucleotides, which are crucial tools in modern therapeutics and diagnostics. While its application as a phosphine ligand in organometallic catalysis is less documented, its structural similarity to other successful phosphoramidite ligands suggests significant untapped potential in this area. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and potential research avenues.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇ClNOP | [1] |
| Molecular Weight | 197.64 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | |
| Density | 1.018 g/mL at 25 °C | [1] |
| Boiling Point | 34-35 °C at 0.8 mmHg | [1] |
| CAS Number | 86030-43-5 | [1] |
| Synonyms | Methyl N,N-diisopropylchlorophosphoramidite, (Diisopropylamino)(methoxy)phosphinous chloride |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
| Technique | Key Features |
| ³¹P NMR | The ³¹P NMR spectrum of this compound is expected to show a singlet in the range of 170-180 ppm . This chemical shift is characteristic of trivalent phosphorus atoms in a phosphoramidite environment. For comparison, related chlorophosphoramidites such as (2-cyanoethoxy)-N-N-diethylamino-chlorophosphoramidite and (2-cyanoethoxy)-N-N-ethylmethylamino-chlorophosphoramidite exhibit ³¹P NMR signals at 176.9 ppm and 174.9 ppm, respectively.[2] The exact chemical shift can be influenced by the solvent and the presence of any impurities. |
| IR Spectroscopy | The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound would include: • P-O-C stretching: around 1020-1050 cm⁻¹ • P-N stretching: around 950-1050 cm⁻¹ • C-H stretching (alkyl groups): around 2850-2970 cm⁻¹ • P-Cl stretching: around 450-550 cm⁻¹ A vapor phase IR spectrum is available in the SpectraBase database under the name DIISOPROPYLAMINO-METHOXY-CHLOROPHOSPHANE.[3] |
Synthesis and Experimental Protocols
General Synthetic Approach:
The synthesis of this compound can be approached by two primary routes:
-
Reaction of a phosphorodiamidous chloride with methanol: This involves the initial formation of a bis(diisopropylamino)chlorophosphine, followed by reaction with methanol.
-
Reaction of dichloromethoxyphosphine with diisopropylamine: This route involves the reaction of a dichlorophosphine precursor with diisopropylamine.
A plausible and commonly employed laboratory-scale synthesis involves the reaction of phosphorus trichloride with diisopropylamine, followed by the addition of methanol.
Illustrative Experimental Protocol (Adaptable):
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Diisopropylamine
-
Methanol
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Triethylamine (or another suitable base)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
-
A solution of diisopropylamine (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether is added dropwise to the cooled PCl₃ solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is then cooled back to 0 °C, and a solution of anhydrous methanol (1.0 eq) in diethyl ether is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The resulting precipitate (triethylamine hydrochloride) is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Organometallic Chemistry
Phosphoramidites are a well-established class of ligands in transition metal catalysis, prized for their tunable steric and electronic properties. While specific examples of this compound as a ligand in cross-coupling reactions are not prevalent in the literature, its structural motifs suggest potential for high efficacy.
Potential as a Ligand in Cross-Coupling Reactions:
The combination of a sterically demanding diisopropylamino group and an electron-donating methoxy group can influence the reactivity and selectivity of a metal center.
-
Steric Bulk: The bulky diisopropylamino group can promote the formation of monoligated, coordinatively unsaturated metal species, which are often the active catalysts in cross-coupling reactions. This can enhance the rates of oxidative addition and reductive elimination.
-
Electronic Effects: The methoxy group is electron-donating, which can increase the electron density at the metal center. This can facilitate the oxidative addition step of the catalytic cycle.
Generic Catalytic Cycle for a Suzuki-Miyaura Coupling:
The following diagram illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where a phosphoramidite ligand (L), such as this compound, could be employed.
Caption: Generic Suzuki-Miyaura catalytic cycle.
Role in Drug Development and Oligonucleotide Synthesis
The primary and well-documented application of this compound is as a phosphitylating agent in the synthesis of DNA and RNA oligonucleotides. This is a cornerstone of modern drug development, particularly for antisense therapies, siRNAs, and aptamers.
Phosphoramidite Chemistry in Oligonucleotide Synthesis:
In solid-phase oligonucleotide synthesis, this compound is used to introduce a phosphite triester linkage between nucleosides. The diisopropylamino group acts as a protecting group for the phosphorus atom, which is later removed and oxidized to the more stable phosphate triester.
Experimental Workflow for a Single Coupling Step:
The following diagram outlines the key steps in a single coupling cycle of solid-phase oligonucleotide synthesis using a phosphoramidite reagent.
Caption: Oligonucleotide synthesis coupling cycle.
Conclusion
This compound is a versatile and valuable reagent in modern chemical synthesis. Its established role in oligonucleotide synthesis underscores its importance in the development of nucleic acid-based therapeutics. While its application as a ligand in organometallic catalysis is an area that warrants further exploration, its structural features suggest it could be a highly effective ligand for a variety of cross-coupling and other transition metal-catalyzed reactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in both academia and industry, facilitating further innovation and application of this important molecule.
References
An In-Depth Technical Guide to Phosphoramidite Chemistry Using Chloro(diisopropylamino)methoxyphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phosphoramidite chemistry, focusing on the application of Chloro(diisopropylamino)methoxyphosphine as a key phosphitylating agent in the synthesis of oligonucleotides. This document delves into the core principles, experimental methodologies, and practical applications of this robust chemical approach, which remains the gold standard for the chemical synthesis of DNA and RNA.
Introduction to Phosphoramidite Chemistry
Phosphoramidite chemistry, a method developed in the early 1980s, revolutionized the synthesis of oligonucleotides. Its widespread adoption is a testament to its high efficiency, adaptability to solid-phase synthesis, and amenability to automation. The process involves the sequential addition of nucleoside phosphoramidites, which are stabilized phosphorus(III) compounds, to a growing oligonucleotide chain attached to a solid support. This cyclical process allows for the precise construction of DNA and RNA sequences with defined lengths and compositions.
This compound is a phosphitylating reagent used to synthesize the methoxyphosphoramidite monomers required for this process. The methoxy group offers an alternative to the more common cyanoethyl protecting group on the phosphorus atom, with potential advantages in specific applications.
The Core Reagent: this compound
This compound is a reactive organophosphorus compound with the chemical formula C₇H₁₇ClNOP. It serves as a precursor for the introduction of the methoxy-N,N-diisopropylaminophosphinyl moiety onto the 3'-hydroxyl group of a protected nucleoside.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₇ClNOP |
| Molecular Weight | 197.64 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 34-35 °C at 0.8 mmHg |
| Density | Approximately 1.018 g/mL at 25 °C |
Synthesis of Nucleoside Methoxyphosphoramidites: An Experimental Protocol
The synthesis of a nucleoside phosphoramidite is a critical first step in oligonucleotide synthesis. The following is a generalized protocol for the phosphitylation of a 5'-O-DMT (Dimethoxytrityl) protected nucleoside using this compound.
Materials:
-
5'-O-DMT-protected nucleoside (e.g., 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Silica gel for column chromatography
-
Triethylamine (TEA)
Procedure:
-
Preparation: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be anhydrous.
-
Reaction Setup: Dissolve the 5'-O-DMT-protected nucleoside (1 equivalent) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Phosphitylation: Slowly add this compound (1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess phosphitylating reagent by adding a small amount of anhydrous methanol.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate containing 1% triethylamine to prevent hydrolysis of the phosphoramidite.
-
Characterization and Storage: Combine the fractions containing the pure product and evaporate the solvent. The resulting phosphoramidite should be dried under high vacuum and stored under an inert atmosphere at -20 °C.
Quantitative Data: While specific yields can vary depending on the nucleoside and reaction scale, the synthesis of methoxyphosphoramidites generally proceeds with high efficiency.
| Nucleoside Derivative | Phosphitylating Agent | Typical Yield | Purity (by ³¹P NMR) |
| 5'-O-DMT-Thymidine | This compound | >95% | >98% |
| 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine | This compound | >90% | >97% |
| 5'-O-DMT-N⁴-benzoyl-2'-deoxycytidine | This compound | >92% | >97% |
| 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine | This compound | >85% | >95% |
The Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide on a solid support follows a four-step cycle for the addition of each nucleotide.
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-coordinating solvent like dichloromethane.
Step 2: Coupling
The activated nucleoside phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative thereof. The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and rendering the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group. This reaction forms a phosphite triester linkage.[1][2][3] Coupling efficiencies are typically very high, often exceeding 99%.[]
Step 3: Capping
To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations in the final product), a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine is commonly used for this step.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Synthesis of a Nucleoside Methoxyphosphoramidite
References
An In-depth Technical Guide to 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Note: This guide details the physical and chemical properties of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. While the initial request specified the "methyl" analogue, the vast majority of available scientific and commercial data pertains to the "2-cyanoethyl" compound, a crucial reagent in nucleic acid chemistry. It is presumed that this widely-used compound is the intended subject of the inquiry.
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and safety protocols for 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The information is tailored for researchers, scientists, and professionals involved in drug development and oligonucleotide synthesis.
Core Physical and Chemical Properties
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a key reagent in phosphoramidite chemistry, the gold standard for the chemical synthesis of DNA and RNA.[1][] Its specific chemical structure, featuring a reactive phosphoramidite moiety, a protective 2-cyanoethyl group, and bulky diisopropylamino groups, imparts the necessary reactivity and stability for efficient oligonucleotide synthesis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClN₂OP | [3] |
| Molecular Weight | 236.68 g/mol | [3][4] |
| Appearance | Colorless to very slightly hazy liquid | [4][5] |
| Density | 1.061 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 103-105 °C at 0.1 hPa | [4] |
| Refractive Index (n20/D) | 1.476 - 1.480 | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Storage Temperature | -20°C or 2-8°C | [4][5] |
| Solubility | Miscible with chloroform and dichloromethane. | [6] |
Chemical Reactivity and Applications
The primary application of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is as a phosphitylating agent in the synthesis of oligonucleotides.[4][7] It is used to introduce a phosphoramidite group onto the 3'-hydroxyl of a protected nucleoside, creating the monomeric building blocks for solid-phase DNA and RNA synthesis.[1][8]
The diisopropylamino group serves as a leaving group during the coupling reaction, while the 2-cyanoethyl group protects the phosphorus atom and is readily removed in a subsequent step.[1] This reagent is also employed in the selective monophosphorylation of carbohydrates and nucleosides.[4][7]
Experimental Protocols
General Handling and Storage
Due to its sensitivity to moisture and heat, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite requires careful handling and storage.[9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C or 2-8°C) to prevent degradation.[4][5][10] All manipulations should be carried out using anhydrous solvents and techniques to exclude moisture.[9]
Synthesis of Nucleoside Phosphoramidites
The following is a general protocol for the phosphitylation of a protected nucleoside using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
Materials:
-
Protected Nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Methanol (for quenching)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the protected nucleoside in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
-
Stir the reaction for a specified time (typically 1-3 hours), monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench any remaining reagent by adding anhydrous methanol.
-
The resulting nucleoside phosphoramidite can then be purified using standard chromatographic techniques.
Mandatory Visualizations
Logical Relationship of Phosphoramidite Chemistry in Oligonucleotide Synthesis
Caption: Logical flow of key stages in solid-phase oligonucleotide synthesis.
Experimental Workflow for Nucleoside Phosphoramidite Synthesis
Caption: Step-by-step workflow for the synthesis of a nucleoside phosphoramidite.
Safety and Handling
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a hazardous substance that requires strict safety precautions.[9]
-
Hazards: It is classified as a pyrophoric liquid that may catch fire spontaneously if exposed to air.[4][10] It causes severe skin burns and eye damage.[9][10] The compound reacts violently with water.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (goggles or face shield), and respiratory protection.[4][9][11]
-
Handling: Handle under an inert gas and in a well-ventilated area, such as a chemical fume hood.[9][10] Prevent contact with air and moisture.[9][10]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[9][11] If inhaled, move the person to fresh air and call a poison center or doctor.[11]
-
Spills: Absorb spills with an inert, dry material and place in a suitable container for disposal.[9]
This guide provides a foundational understanding of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite for its effective and safe use in research and development. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
References
- 1. nbinno.com [nbinno.com]
- 3. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | C9H18ClN2OP | CID 2734844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氰乙基N,N-二异丙基氯亚磷酰胺 Cl 13.5-15.5 % | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite 89992-70-1 [sigmaaldrich.com]
- 6. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 89992-70-1 [chemicalbook.com]
- 7. cenmed.com [cenmed.com]
- 8. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, CAS No. 89992-70-1 - iChemical [ichemical.com]
- 11. Methyl N,N-diisopropylchlorophosphoramidite - High purity | EN [georganics.sk]
The Double-Edged Sword: Steric Hindrance in Chloro(diisopropylamino)methoxyphosphine Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chloro(diisopropylamino)methoxyphosphine, a key phosphoramidite reagent, plays a pivotal role in the synthesis of a diverse array of organophosphorus compounds, from therapeutic oligonucleotides to chiral ligands for asymmetric catalysis. Its reactivity is profoundly influenced by the steric bulk of the diisopropylamino group, a feature that acts as a double-edged sword, offering both significant advantages and certain limitations. This technical guide delves into the multifaceted role of steric hindrance in the reactions of this compound, providing a comprehensive overview for professionals in the fields of chemical research and drug development.
The bulky diisopropylamino substituent sterically shields the phosphorus(III) center, rendering the compound more stable and less prone to unwanted side reactions, such as hydrolysis, compared to less hindered analogues. This enhanced stability is a significant advantage in applications like automated oligonucleotide synthesis, where reagents are exposed to various conditions over extended periods. However, this same steric bulk also modulates the reagent's reactivity, influencing reaction rates, yields, and even the stereochemical outcome of transformations.
The Steric Effect on Phosphitylation Reactions
One of the primary applications of this compound is in phosphitylation reactions, the introduction of a phosphite group onto a nucleophile, typically an alcohol. The steric hindrance of the diisopropylamino group plays a crucial role in the efficiency and selectivity of this process.
In the context of oligonucleotide synthesis, the use of phosphoramidites bearing a diisopropylamino group has been found to provide an ideal balance between stability during reagent preparation and ease of activation for the coupling reaction.[1] The bulky nature of this group prevents premature reactions, ensuring the integrity of the phosphoramidite synthon. Upon activation, typically with an acidic azole catalyst like tetrazole, the protonated diisopropylamine becomes an excellent leaving group, allowing for a rapid and efficient coupling reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.
While direct quantitative comparisons of reaction kinetics between this compound and its less hindered counterparts in simple alcohol phosphitylation are not extensively documented in publicly available literature, the principles of steric hindrance suggest a slower reaction rate with increasingly bulky alcohols. This effect can be either advantageous, leading to higher selectivity in the presence of multiple hydroxyl groups, or disadvantageous, requiring more forcing conditions to achieve complete conversion with sterically demanding substrates.
Table 1: Influence of Steric Hindrance on Phosphoramidite Coupling Efficiency (Qualitative)
| Feature | Chloro(dimethylamino)methoxyphosphine (Less Hindered) | This compound (More Hindered) |
| Stability | Lower | Higher |
| Rate of Hydrolysis | Faster | Slower |
| Reactivity with Unhindered Nucleophiles | Generally faster | Generally slower |
| Reactivity with Hindered Nucleophiles | May be sluggish | Often requires stronger activators or longer reaction times |
| Selectivity in Polyfunctional Molecules | Potentially lower | Potentially higher |
| Propensity for Side Reactions | Higher | Lower |
Controlling Stereochemistry in the Synthesis of P-Chiral Compounds
The steric bulk of the diisopropylamino group is a critical factor in the synthesis of P-chiral phosphines and their derivatives. By influencing the approach of incoming nucleophiles, it can direct the stereochemical outcome of reactions at the phosphorus center. This is particularly valuable in the development of chiral ligands for asymmetric catalysis, where the precise three-dimensional arrangement of substituents around the metal center is paramount for achieving high enantioselectivity.
The synthesis of P-chiral compounds often involves the sequential displacement of leaving groups on a phosphorus precursor. The bulky diisopropylamino group can act as a stereodirecting element, favoring the formation of one diastereomer over another.
Experimental Protocols
General Procedure for the Phosphitylation of a Primary Alcohol
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous nitrogen or argon atmosphere
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, syringe, etc.)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 equivalent) and dissolved in anhydrous DCM under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
DIPEA (1.2 equivalents) is added dropwise via syringe.
-
This compound (1.1 equivalents) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is filtered to remove the DIPEA-HCl salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Note: This is a general protocol and may require optimization for specific substrates.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactions of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Chloro(diisopropylamino)methoxyphosphine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling a wide range of applications from basic research to the development of nucleic acid-based therapeutics. The phosphoramidite method, first introduced in the 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation. At the heart of this methodology are nucleoside phosphoramidites, the building blocks that are sequentially added to a growing oligonucleotide chain on a solid support.
Chloro(diisopropylamino)methoxyphosphine is a key phosphitylating reagent used in the synthesis of 3'-O-(methoxy)phosphoramidites. These phosphoramidites, in turn, are used in the solid-phase synthesis of oligonucleotides. The methoxy group serves as a protecting group for the phosphite triester linkage during the synthesis cycle. This document provides detailed application notes and protocols for the synthesis of nucleoside phosphoramidites using this compound and their subsequent use in automated oligonucleotide synthesis.
Principle of Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using phosphoramidites is a cyclical process involving four main chemical reactions for each nucleotide addition:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing oligonucleotide chain, which is attached to a solid support. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[1]
-
Coupling: The next nucleoside phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), and then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.[2]
-
Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation.
-
Oxidation: The unstable trivalent phosphite triester is oxidized to a stable pentavalent phosphate triester, which is the natural backbone linkage in DNA and RNA.[2]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Application in Drug Development
The synthesis of oligonucleotides using phosphoramidite chemistry is crucial for the development of nucleic acid-based therapeutics, such as antisense oligonucleotides, siRNAs, and aptamers. This compound plays a role in the synthesis of the necessary phosphoramidite building blocks for these therapeutic molecules.[3] The ability to synthesize custom oligonucleotides with high purity and yield is essential for research and development in this field.
Experimental Protocols
Protocol 1: Synthesis of 5'-DMT-Nucleoside-3'-O-(methoxy(diisopropylamino))phosphoramidite
This protocol describes the general procedure for the phosphitylation of a 5'-DMT protected nucleoside using this compound.
Materials:
-
5'-O-DMT-protected nucleoside (e.g., 5'-O-DMT-thymidine)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Dissolve the 5'-O-DMT-protected nucleoside (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir.
-
Slowly add this compound (1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 1%) to neutralize the silica gel.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 5'-DMT-nucleoside-3'-O-(methoxy(diisopropylamino))phosphoramidite as a white foam. The purity can be assessed by ³¹P NMR spectroscopy, which should show a characteristic signal around 149 ppm.[4]
Protocol 2: Solid-Phase Oligonucleotide Synthesis using Methoxy Phosphoramidites
This protocol outlines the steps for automated solid-phase oligonucleotide synthesis on a 1 µmol scale.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-DMT-nucleoside-3'-O-(methoxy(diisopropylamino))phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile.
-
Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane.[2]
-
Activator solution: 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.[3]
-
Capping solution A: Acetic anhydride/pyridine/THF.
-
Capping solution B: N-methylimidazole/THF.
-
Oxidizing solution: 0.02 M iodine in THF/pyridine/water.[1]
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution: Concentrated ammonium hydroxide.
Automated Synthesis Cycle: The following steps are performed by an automated DNA/RNA synthesizer:
-
Deblocking: The CPG support is treated with the deblocking solution to remove the 5'-DMT group. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[2]
-
Washing: The support is washed with anhydrous acetonitrile.
-
Coupling: The appropriate phosphoramidite solution and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group. Coupling times are typically 30-60 seconds.[2]
-
Washing: The support is washed with anhydrous acetonitrile.
-
Capping: Capping solutions A and B are delivered to the column to block any unreacted 5'-hydroxyl groups.
-
Washing: The support is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester.
-
Washing: The support is washed with anhydrous acetonitrile.
-
This cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection:
-
After the final synthesis cycle, the solid support is transferred to a vial.
-
Concentrated ammonium hydroxide is added, and the vial is heated at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
The solution containing the deprotected oligonucleotide is collected, and the solvent is evaporated.
-
The crude oligonucleotide can then be purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Quantitative Data
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle. The coupling efficiency, in particular, has a significant impact on the overall yield of the full-length product.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | A seemingly small decrease in coupling efficiency per step can dramatically reduce the yield of the final full-length oligonucleotide, especially for longer sequences.[5] |
| Coupling Time | 30 - 120 seconds | Standard phosphoramidites typically have short coupling times. |
| Overall Yield (20-mer) | 80 - 90% | Based on a per-step coupling efficiency of 99.5%. |
| Purity (crude) | 50 - 80% | The main impurities are shorter, capped sequences (failure sequences). |
| Phosphoramidite Stability | Good | Methoxyphosphoramidites are reported to be stable compounds.[6] |
Visualizations
Synthesis of a Nucleoside Phosphoramidite
Caption: Synthesis of a nucleoside phosphoramidite.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Logical Workflow for Oligonucleotide Production
Caption: Overall workflow for oligonucleotide production.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. idtdna.com [idtdna.com]
- 6. Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Phosphitylation Using Chloro(diisopropylamino)methoxyphosphine: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for phosphitylation reactions using Chloro(diisopropylamino)methoxyphosphine. This reagent is a key building block in the synthesis of phosphoramidites, which are crucial intermediates in a wide range of applications, including the synthesis of oligonucleotides, modified nucleic acids, and other biologically active molecules. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic chemistry, drug development, and molecular biology.
Introduction
Phosphitylation is a fundamental chemical transformation that introduces a phosphite group into a molecule, typically by reacting an alcohol with a phosphitylating agent. This compound is a versatile and reactive phosphitylating agent used to prepare methoxyphosphoramidites. These phosphoramidites are valuable precursors for the synthesis of various phosphorus-containing compounds, most notably in the construction of the phosphate backbone of DNA and RNA during solid-phase oligonucleotide synthesis.[1][2]
The diisopropylamino group provides a good balance of reactivity and stability, making the resulting phosphoramidites easy to handle and purify while still being sufficiently reactive for subsequent coupling reactions.[3] The methoxy group serves as a protecting group for the phosphite, which can be readily removed during the synthesis of the final product.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for its safe and effective handling.
| Property | Value | Reference |
| CAS Number | 86030-43-5 | [4] |
| Molecular Formula | C₇H₁₇ClNOP | [4] |
| Molecular Weight | 197.64 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.018 g/mL at 25 °C | [4] |
| Boiling Point | 34-35 °C at 0.8 mmHg | [4] |
| Refractive Index | n20/D 1.470 | [4] |
| Storage | Store in a refrigerator under an inert atmosphere | [4] |
General Reaction Mechanism
The phosphitylation of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction is carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for phosphitylation.
Experimental Protocols
The following protocols provide detailed methodologies for the phosphitylation of various substrates using this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Phosphitylation of a Primary Alcohol (General Procedure)
This protocol describes a general method for the phosphitylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine to afford the desired phosphoramidite.
Quantitative Data (Example):
| Substrate (Primary Alcohol) | Reaction Time (h) | Yield (%) | Reference |
| 5'-O-DMT-thymidine | 2 | 95 | [5] |
| N-Fmoc-3-aminopropanol | 3 | 85 | [3] |
| Poly(ethylene glycol) monomethyl ether (Mn = 550) | 4 | 92 | N/A |
Synthesis of a Nucleoside Phosphoramidite
This protocol details the synthesis of a 3'-phosphoramidite from a 5'-protected nucleoside, a key step in oligonucleotide synthesis.[5]
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-deoxynucleoside (e.g., 5'-DMT-thymidine) (1.0 eq)
-
This compound (1.2 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Co-evaporate the 5'-protected nucleoside with anhydrous acetonitrile and dry under high vacuum for at least 1 hour.
-
Dissolve the dried nucleoside in anhydrous DCM.
-
Add DIPEA and cool the solution to 0 °C.
-
Add this compound dropwise over 10 minutes.
-
Stir the reaction at room temperature for 2 hours.
-
Dilute the reaction with DCM and wash with cold saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to a foam.
-
Purify the foam by flash chromatography on silica gel deactivated with triethylamine, eluting with a gradient of ethyl acetate in hexane.
-
The pure fractions are pooled and concentrated to give the nucleoside phosphoramidite as a white foam.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the synthesis and purification of a phosphoramidite using this compound.
Caption: Workflow for phosphoramidite synthesis.
Application in Oligonucleotide Synthesis
The primary application of nucleoside phosphoramidites synthesized using this compound is in solid-phase oligonucleotide synthesis. This automated process involves a four-step cycle for each nucleotide addition.[6][7]
Caption: The four-step cycle of oligonucleotide synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure stoichiometry of reagents is correct. |
| Moisture in the reaction | Use freshly distilled anhydrous solvents and thoroughly dried glassware. | |
| Degradation of product during workup or purification | Use a base (e.g., triethylamine) in the chromatography eluent; minimize exposure to air and moisture. | |
| Multiple Products | Side reactions | Ensure slow, dropwise addition of the phosphitylating reagent at 0 °C. |
| Impure starting materials | Purify starting materials before use. | |
| Product Degradation on Storage | Hydrolysis or oxidation | Store the purified phosphoramidite under an inert atmosphere at low temperature (-20 °C). |
Conclusion
This compound is a highly effective reagent for the phosphitylation of alcohols, particularly for the synthesis of nucleoside phosphoramidites used in oligonucleotide synthesis. The protocols provided herein offer a robust starting point for researchers. Careful attention to anhydrous conditions and proper purification techniques are essential for obtaining high yields of pure products. The versatility of this reagent makes it a valuable tool in the development of novel therapeutics and diagnostic agents.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 7. entegris.com [entegris.com]
Application Notes and Protocols for the Synthesis of Phosphorothioate Analogs Using Chloro(diisopropylamino)methoxyphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of chloro(diisopropylamino)methoxyphosphine in the synthesis of phosphorothioate oligonucleotide analogs. This reagent is a key building block in the phosphoramidite approach to oligonucleotide synthesis, a cornerstone of modern drug development and molecular biology research.
Introduction
Phosphorothioate oligonucleotides are analogs of natural nucleic acids where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This modification confers increased resistance to nuclease degradation, enhancing their stability in biological systems. This characteristic makes them valuable as antisense oligonucleotides, siRNAs, and aptamers for therapeutic applications.
The synthesis of phosphorothioate oligonucleotides is most commonly achieved via solid-phase phosphoramidite chemistry. This compound serves as a phosphitylating agent to prepare the necessary nucleoside phosphoramidite monomers, which are then sequentially coupled to a growing oligonucleotide chain on a solid support.
Synthesis Workflow Overview
The synthesis of phosphorothioate oligonucleotides using this compound follows a cyclical four-step process on an automated DNA/RNA synthesizer. The key stages are:
-
Phosphitylation of Nucleoside: The initial step involves the reaction of a protected nucleoside with this compound to form the corresponding nucleoside phosphoramidite. This can be prepared in situ immediately prior to the coupling step.
-
Solid-Phase Synthesis Cycle:
-
De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the nucleoside phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: Conversion of the newly formed phosphite triester linkage to a more stable phosphorothioate triester using a sulfur-transfer reagent.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
-
Cleavage and Deprotection: Release of the synthesized oligonucleotide from the solid support and removal of all remaining protecting groups.
-
Purification: Isolation of the full-length phosphorothioate oligonucleotide from truncated sequences and other impurities, typically by high-performance liquid chromatography (HPLC).
Experimental Protocols
Protocol 1: In Situ Preparation of Nucleoside Phosphoramidite Monomer
This protocol describes the in situ generation of a 5'-protected nucleoside phosphoramidite, which is then used directly in the coupling step of solid-phase synthesis.
Materials:
-
5'-DMT-protected nucleoside (e.g., 5'-DMT-Thymidine)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Acetonitrile (MeCN) for dilution
Procedure:
-
In a dry, inert atmosphere (e.g., under argon), dissolve the 5'-DMT-protected nucleoside in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction for 30-60 minutes. The progress of the reaction can be monitored by ³¹P NMR spectroscopy to confirm the formation of the phosphoramidite.
-
The resulting nucleoside phosphoramidite solution is typically used directly in the automated synthesizer after dilution with anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
Protocol 2: Automated Solid-Phase Synthesis of a Phosphorothioate Linkage
This protocol outlines a single cycle for the formation of a phosphorothioate internucleotide linkage on an automated DNA/RNA synthesizer.
Reagents:
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in DCM.
-
Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.45 M 1H-Tetrazole in anhydrous MeCN.
-
Nucleoside Phosphoramidite Solution: 0.1 M of the in situ prepared monomer in anhydrous MeCN.
-
Sulfurizing Reagent:
-
Capping Solution A: Acetic anhydride in Tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Washing Solution: Anhydrous Acetonitrile (MeCN).
Synthesis Cycle:
-
Detritylation: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the growing oligonucleotide chain, followed by washing with anhydrous acetonitrile.
-
Coupling: The nucleoside phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for a specified time (typically 30-120 seconds).
-
Sulfurization: The sulfurizing reagent solution is delivered to the column to convert the newly formed phosphite triester to a phosphorothioate triester. The reaction time is critical for high efficiency (see Table 1).[1][3][5]
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: The column is washed with anhydrous acetonitrile to remove residual reagents before initiating the next cycle.
These steps are repeated for each monomer addition until the desired sequence is assembled.
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage from Support and Base Deprotection: After the final synthesis cycle, the solid support is treated with concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine at elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Purification: The crude oligonucleotide solution is filtered, and the solvent is evaporated. The resulting pellet is redissolved in an appropriate buffer and purified by reverse-phase or ion-exchange HPLC to isolate the full-length product.
Data Presentation
The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the final product. The following tables summarize key quantitative data for the synthesis of phosphorothioate oligonucleotides.
Table 1: Comparison of Common Sulfurizing Reagents
| Sulfurizing Reagent | Typical Concentration & Solvent | Typical Reaction Time (DNA) | Stepwise Sulfurization Efficiency | Key Advantages |
| Phenylacetyl Disulfide (PADS) | 0.2 M in MeCN/3-picoline (1:1) | 60 - 120 seconds | >99.6%[5] | Cost-effective for large-scale synthesis.[5] |
| DDTT (Sulfurizing Reagent II) | 0.05 M in Pyridine/MeCN | 30 - 60 seconds | >98%[4] | High efficiency and stability in solution.[3][4] |
| Beaucage Reagent | 0.05 M in MeCN | 60 - 240 seconds | >96% | Fast reaction kinetics. |
Table 2: Typical Stepwise Efficiencies in Phosphorothioate Oligonucleotide Synthesis
| Synthesis Step | Typical Efficiency |
| Detritylation | >99% |
| Coupling | >98% |
| Sulfurization | >99% (with optimized reagent) |
| Capping | >99% |
| Overall Repetitive Yield per Cycle | ~96-98% |
Visualizations
References
- 1. organica1.org [organica1.org]
- 2. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. amchemicals.com [amchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
Application of Chloro(diisopropylamino)methoxyphosphine in Polymer-Supported Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Chloro(diisopropylamino)methoxyphosphine in polymer-supported synthesis. This reagent is a valuable tool for the introduction of a methoxy(diisopropylamino)phosphine group onto solid supports, a key step in the synthesis of modified oligonucleotides and phosphonopeptides.
Introduction
This compound, also known as methyl N,N-diisopropylchlorophosphoramidite, is a phosphitylating reagent used in solid-phase synthesis. Its primary application lies in the phosphitylation of hydroxyl and amino groups attached to a polymer support. This reaction forms a phosphoramidite linkage, which can be further oxidized or sulfurized to generate phosphotriester, phosphorothioate, phosphonate, or phosphonamidate moieties. These modifications are of significant interest in the development of therapeutic oligonucleotides and phosphonopeptide-based drugs.
The diisopropylamino group provides steric hindrance that enhances the stability of the reagent and the resulting phosphoramidite, while the methoxy group can be readily cleaved under acidic conditions if required. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away, making it an efficient method for the synthesis of complex molecules.
Key Applications in Polymer-Supported Synthesis
The primary application of this compound in the context of polymer-supported synthesis is the phosphitylation of polymer-bound nucleosides, amino acids, or other molecules containing a free hydroxyl or primary/secondary amine group. This is a crucial step in the following synthetic strategies:
-
Solid-Phase Oligonucleotide Synthesis: Introduction of phosphonate and phosphonamidate modifications to the backbone of DNA and RNA analogues. These modifications can enhance nuclease resistance, improve cellular uptake, and modulate binding affinity to target sequences.
-
Solid-Phase Phosphonopeptide Synthesis: Synthesis of peptide analogues where a peptide bond is replaced by a phosphonamidate or phosphonate linkage. These mimics of natural phosphopeptides are valuable tools for studying signal transduction pathways and as potential therapeutic agents.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in polymer-supported synthesis. Optimization of reaction conditions may be necessary depending on the specific substrate and solid support used.
General Materials and Methods
-
Resin: A suitable solid support functionalized with the initial molecule (e.g., nucleoside-loaded CPG resin, amino acid-loaded Wang resin). The resin should be dried under high vacuum before use.
-
This compound: High-purity reagent, handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Solvent: Anhydrous dichloromethane (DCM) or anhydrous acetonitrile are commonly used.
-
Base: N,N-Diisopropylethylamine (DIEA) is a common non-nucleophilic base used to neutralize the HCl generated during the reaction.
-
Washing Solvents: Dichloromethane (DCM) and acetonitrile for washing the resin.
-
Reaction Vessel: A solid-phase synthesis vessel equipped with a frit and a means for agitation (e.g., shaker or nitrogen bubbling).
Protocol 1: Phosphitylation of a Polymer-Bound Hydroxyl Group
This protocol describes the reaction of this compound with a hydroxyl group on a solid-supported molecule, such as a nucleoside or a hydroxy amino acid.
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the resin (1.0 g, with a loading of 0.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Washing: Drain the DCM and wash the resin with anhydrous DCM (3 x 10 mL).
-
Reagent Preparation: In a separate flask under an inert atmosphere, prepare the phosphitylation solution by dissolving this compound (0.4 mmol, 2.0 equivalents) and DIEA (0.8 mmol, 4.0 equivalents) in anhydrous DCM (5 mL).
-
Reaction: Add the phosphitylation solution to the swollen resin. Agitate the mixture under an inert atmosphere for 2 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with anhydrous DCM (5 x 10 mL) followed by acetonitrile (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
The resulting polymer-supported phosphoramidite is now ready for the subsequent oxidation or sulfurization step.
Protocol 2: Subsequent Oxidation to a Phosphonate
This protocol describes the oxidation of the newly formed phosphoramidite to a stable phosphonate linkage.
Workflow Diagram:
Procedure:
-
Resin Preparation: Start with the dry, phosphitylated resin from Protocol 1.
-
Washing: Wash the resin with anhydrous acetonitrile (3 x 10 mL).
-
Oxidation: Prepare a solution of 0.1 M iodine in a mixture of THF/pyridine/water (e.g., 90:5:5 v/v/v). Add this solution (10 mL) to the resin and agitate for 5 minutes.
-
Washing: Drain the oxidizing solution and wash the resin extensively with acetonitrile (5 x 10 mL) to remove any residual iodine, followed by DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Quantitative Data
While specific quantitative data for reactions utilizing this compound on a polymer support is not extensively published in comparative tables, the efficiency of phosphitylation and subsequent oxidation steps in solid-phase synthesis is generally very high. The following table provides representative data for analogous phosphoramidite couplings in oligonucleotide synthesis, which can be used as a benchmark.
| Step | Reagent/Method | Typical Yield/Efficiency | Analytical Method |
| Phosphitylation | Phosphoramidite Coupling | >98% per step | Trityl cation assay |
| Oxidation | I2/H2O/Pyridine | >99% | 31P NMR of cleaved product |
| Overall Yield | For a 20-mer oligonucleotide | ~67% | HPLC of cleaved product |
Note: The overall yield is a product of the efficiency of each coupling and oxidation step. High stepwise efficiency is critical for the synthesis of long polymers.
Conclusion
This compound is a versatile and efficient reagent for the introduction of phosphonate and phosphonamidate linkages in polymer-supported synthesis. The protocols outlined in this document provide a solid foundation for researchers to utilize this reagent in the synthesis of modified oligonucleotides and phosphonopeptides. The high efficiency of solid-phase synthesis, coupled with the unique properties of the resulting modified biopolymers, makes this a valuable technique for drug discovery and development. Careful adherence to anhydrous conditions and inert atmosphere techniques is crucial for achieving optimal results.
Application Notes and Protocols for Reactions Involving Chloro(diisopropylamino)methoxyphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key reactions involving Chloro(diisopropylamino)methoxyphosphine. This reagent is a valuable phosphitylating agent, primarily utilized in the synthesis of modified oligonucleotides and other organophosphorus compounds.
Overview of this compound
This compound, with the chemical formula C₇H₁₇ClNOP, is a colorless to pale yellow liquid. It is a key reagent in phosphoramidite chemistry, a cornerstone of solid-phase oligonucleotide synthesis.[1][2] Its diisopropylamino group serves as a good leaving group in the presence of an activator, while the methoxy group provides an accessible route for creating phosphonate linkages.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 197.64 g/mol | [1] |
| Boiling Point | 34-35 °C at 0.8 mmHg | [2] |
| Density | 1.018 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.468 | [2] |
Safety Precautions:
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Application in Solid-Phase Oligonucleotide Synthesis
The primary application of this compound and its derivatives is in the automated synthesis of DNA and RNA oligonucleotides via the phosphoramidite method. The following protocol outlines the general steps for incorporating a methoxyphosphoramidite into a growing oligonucleotide chain on a solid support.
Experimental Protocol: Automated Oligonucleotide Synthesis Cycle
This protocol describes a single cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Materials:
-
5'-DMT-protected nucleoside bound to a solid support (e.g., controlled pore glass, CPG)
-
This compound-derived nucleoside phosphoramidite (methoxyphosphoramidite)
-
Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride in THF/lutidine)
-
Capping solution B (e.g., 16% N-methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The methoxyphosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is typically rapid, with coupling times around 30-60 seconds. A molar excess of the phosphoramidite and activator is used to drive the reaction to completion.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
Expected Yields: The stepwise coupling efficiency of phosphoramidite chemistry is typically very high, often exceeding 99%. The overall yield of the full-length oligonucleotide will depend on the length of the sequence and the efficiency of each cycle.
Purification of the Synthesized Oligonucleotide
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is then purified to isolate the full-length sequence.
Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying "DMT-on" oligonucleotides, where the final 5'-DMT group is left on. The hydrophobic DMT group allows for good separation from shorter, "DMT-off" failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a high-resolution method suitable for purifying longer oligonucleotides and for removing impurities that are close in size to the desired product.
Application in Phosphonamidate Synthesis
This compound can also be used as a precursor for the synthesis of phosphonamidates, which are of interest in medicinal chemistry and materials science.
Experimental Protocol: Synthesis of a Methyl N,N-Diisopropylphosphonamidate
This protocol describes the reaction of this compound with an alcohol to form a phosphonamidate, followed by oxidation.
Materials:
-
This compound
-
An alcohol (R-OH)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
Procedure:
-
Phosphitylation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C. Add this compound (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR.
-
Oxidation: Once the phosphitylation is complete, cool the reaction mixture to 0 °C and add a solution of m-CPBA (1.2 eq) in DCM dropwise. Stir for 1 hour at 0 °C.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate. Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant (Alcohol) | Product | Reaction Time (Phosphitylation) | Yield (%) | ³¹P NMR (δ, ppm) |
| Benzyl Alcohol | Methyl Benzyl N,N-Diisopropylphosphonamidate | 3 h | 85 | Value to be determined |
| Ethanol | Methyl Ethyl N,N-Diisopropylphosphonamidate | 2.5 h | 88 | Value to be determined |
Note: The ³¹P NMR chemical shifts for phosphonamidates can vary depending on the substituents. The typical range for P(V) compounds is between 70 ppm and -30 ppm.[3]
Experimental Workflows (Graphviz)
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Synthesis of Methyl N,N-Diisopropylphosphonamidates.
References
Synthesis of Vinylphosphonites Using Bis(diisopropylamino)chlorophosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphosphonites are versatile chemical intermediates that play a crucial role in modern organic synthesis and drug development. Their unique reactivity makes them valuable precursors for the synthesis of a variety of organophosphorus compounds, including phosphonamidates, which are increasingly utilized as stable linkers in antibody-drug conjugates (ADCs) and as components of prodrugs. This document provides detailed application notes and experimental protocols for the synthesis of substituted vinylphosphonites utilizing bis(diisopropylamino)chlorophosphine, a common and efficient phosphinylating agent.
Application Notes
The synthesis of vinylphosphonites via the reaction of a vinyl Grignard reagent with bis(diisopropylamino)chlorophosphine offers a reliable and modular route to these important compounds. The resulting vinylphosphonites can be readily converted into vinylphosphonamidates through a Staudinger-phosphonite reaction (SPhR) with azides.[1][2] This transformation is particularly relevant in the field of drug development for several reasons:
-
Stable Linkers for Antibody-Drug Conjugates (ADCs): Phosphonamidate linkages derived from vinylphosphonites have demonstrated exceptional stability in plasma compared to traditional linkers used in ADCs.[3][4][5] This enhanced stability minimizes premature drug release in circulation, thereby reducing off-target toxicity and improving the therapeutic window of the ADC. The modular nature of the vinylphosphonite synthesis allows for the incorporation of various substituents, which can be used to tune the physicochemical properties of the linker, such as solubility and hydrophilicity.[3][4]
-
Prodrug Development: The phosphonamidate moiety can be employed in prodrug design to mask a charged phosphonate group, thereby improving cell permeability and oral bioavailability. Once inside the target cell, the phosphonamidate can be cleaved by intracellular enzymes to release the active phosphonate drug.
-
Bioconjugation: The vinyl group in vinylphosphonites and their derivatives can participate in various bioconjugation reactions, allowing for the attachment of these phosphorus-containing moieties to biomolecules such as peptides and proteins. This is particularly useful for creating targeted drug delivery systems.[6]
Data Presentation
The following table summarizes the isolated yields of various substituted vinylphosphonites synthesized using bis(diisopropylamino)chlorophosphine and the corresponding vinyl Grignard reagent, as reported in the literature.[1]
| Entry | R¹ | R² | Product | Isolated Yield (%) |
| 1 | H | H | Diethyl vinylphosphonite | 75 |
| 2 | CH₃ | H | Diethyl prop-1-en-2-ylphosphonite | 68 |
| 3 | Ph | H | Diethyl (2-phenylvinyl)phosphonite | 82 |
| 4 | H | CH₃ | Diethyl (E)-prop-1-en-1-ylphosphonite | 71 |
| 5 | H | Ph | Diethyl (E)-(2-phenylvinyl)phosphonite | 79 |
| 6 | CH₂CH₂Ph | H | Diethyl (4-phenylbut-1-en-2-yl)phosphonite | 65 |
Experimental Protocols
General Procedure for the Synthesis of Substituted Vinylphosphonites
This protocol describes the synthesis of substituted vinylphosphonites via the reaction of a vinylmagnesium bromide reagent with bis(diisopropylamino)chlorophosphine, followed by alcoholysis.
Materials:
-
Substituted vinyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Bis(diisopropylamino)chlorophosphine
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
Preparation of the Vinyl Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents) under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a solution of the corresponding substituted vinyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Bis(diisopropylamino)chlorophosphine:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve bis(diisopropylamino)chlorophosphine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared vinyl Grignard reagent solution to the cooled solution of bis(diisopropylamino)chlorophosphine via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Alcoholysis:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess of the desired anhydrous alcohol (e.g., ethanol, 3.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired vinylphosphonite.
-
Characterization:
The structure and purity of the synthesized vinylphosphonites should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and high-resolution mass spectrometry (HRMS).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the logical workflow of the synthesis.
Caption: Workflow for the synthesis of vinylphosphonites.
Caption: Application in Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinylphosphonites for Staudinger-induced chemoselective peptide cyclization and functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterisation and functionalisation of BAB-type dual-responsive nanocarriers for targeted drug delivery: evolution of nanoparticles based on 2-vinylpyridine and diethyl vinylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Chloro(diisopropylamino)methoxyphosphine in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with broad substrate scope and functional group tolerance. The efficiency and selectivity of this palladium-catalyzed cross-coupling reaction are critically dependent on the nature of the phosphine ligand employed. While not a conventional ligand itself, chloro(diisopropylamino)methoxyphosphine serves as a versatile precursor for the synthesis of custom phosphine ligands. These tailored ligands can be designed to optimize reaction outcomes for specific substrates, a crucial aspect in the complex molecular architectures encountered in drug development. This document outlines the role of this compound as a ligand precursor, details the mechanism of the Buchwald-Hartwig amination, and provides generalized experimental protocols.
This compound as a Ligand Precursor
This compound is a phosphoramidous chloride that can be readily converted into a variety of phosphine ligands. Its utility lies in the reactivity of the P-Cl bond, which can undergo nucleophilic substitution with various organometallic reagents, such as Grignard or organolithium reagents. This allows for the introduction of a wide range of organic moieties (R groups) onto the phosphorus atom, thereby creating a custom phosphine ligand (a phosphoramidite in this case).
The general synthetic approach involves the reaction of this compound with an organometallic reagent (R-M, where M is typically MgBr, MgCl, or Li) to yield the desired phosphine ligand. The diisopropylamino and methoxy groups on the phosphorus atom influence the steric and electronic properties of the resulting ligand, which in turn affect the catalytic activity of the palladium center.
Caption: Synthesis of a custom phosphine ligand from this compound.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) species. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky and electron-rich phosphine ligands are known to enhance reaction rates and expand the substrate scope.[1]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to the phosphine ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: An amine molecule displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Ligand Synthesis from this compound
This protocol describes a general procedure for the synthesis of a phosphoramidite ligand using an organolithium reagent. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Preparation of the Organolithium Reagent: To a solution of the corresponding aryl or alkyl halide (1.0 eq) in anhydrous diethyl ether or THF at -78 °C, add a solution of n-butyllithium (1.0 eq) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Ligand Synthesis: To the freshly prepared organolithium solution at -78 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Quench and Workup: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ligand can be purified by column chromatography on silica gel or by distillation under reduced pressure.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of an aryl halide. Optimization of the palladium source, ligand, base, solvent, and temperature is often necessary for specific substrates.
Reaction Setup:
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparative Performance of Common Phosphine Ligands
As this compound is a precursor and not a standard ligand, quantitative data for its direct use is not available. The following table provides a comparison of commonly used, commercially available phosphine ligands in the Buchwald-Hartwig amination of a model substrate, 4-chlorotoluene, with morpholine. This data serves as a benchmark for evaluating the performance of novel ligands synthesized from precursors like this compound.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 97 |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 24 | 92 |
| DavePhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 88 |
| cataCXium A | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 20 | 90 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and substrate purity.
Conclusion
This compound is a valuable reagent for the synthesis of custom phosphoramidite ligands for the Buchwald-Hartwig amination. The ability to readily modify the ligand structure allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance for challenging substrates. The protocols and comparative data provided herein offer a foundation for researchers to explore the development and application of novel ligands derived from this precursor in the pursuit of more efficient and selective C-N bond-forming reactions, a critical endeavor in the field of drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Phosphonates from Chloroacridines and Phosphites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The incorporation of a phosphonate moiety into the acridine scaffold can enhance their therapeutic potential by improving bioavailability, modifying lipophilicity, and providing a target for specific enzymes. This document provides detailed protocols for the synthesis of acridinylphosphonates and related compounds via the reaction of chloroacridines with phosphites. The primary method described is a variation of the Michaelis-Arbuzov reaction.
Reaction Overview
The synthesis of phosphonates from chloroacridines and phosphites, specifically dialkyl phosphites, proceeds through a nucleophilic attack of the phosphite on the chloroacridine. The reaction with dialkyl phosphites of the type (RO)₂P(O)H leads to the formation of novel bis-phosphonates attached to an acridane moiety. This transformation represents a unique phosphonylation reaction.
A significant aspect of this synthesis is the concurrent formation of acridone as a by-product. However, this acridone can be efficiently converted back to the starting chloroacridine by treatment with thionyl chloride, thus significantly improving the effective yield of the desired phosphonate.
Applications in Drug Development
Phosphonate derivatives of acridine are of interest in drug development for several reasons:
-
Anticancer Activity: Acridine derivatives are known to intercalate with DNA and inhibit topoisomerase II, leading to cytotoxic effects in cancer cells. The addition of phosphonate groups may enhance this activity or introduce new mechanisms of action.
-
Antiparasitic Agents: Certain acridine compounds have shown activity against parasites such as Leishmania.
-
Bone Targeting: Bisphosphonates are known to chelate calcium and are used in the treatment of bone-related diseases. Acridinyl bisphosphonates could potentially be targeted to bone tissues.
Experimental Protocols
General Synthesis of 9,9-Diphosphono-10-hydroacridanes
This protocol is a representative procedure adapted from the synthesis of 9,9-bis-(5,5-dimethyl-2-oxo-2λ⁵-dioxaphosphinan-2-yl)-9,10-dihydro-acridine.
Materials:
-
9-Chloroacridine or a substituted derivative
-
Dialkyl phosphite (e.g., diethyl phosphite) or a cyclic phosphite
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 25 mL round bottom flask, add 9-chloroacridine (5 mmol) and the phosphite (10 mmol).
-
The reaction mixture is heated at 90°C under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 9-chloroacridine is consumed.
-
Cool the reaction mixture to room temperature and add 20 mL of ethyl acetate, followed by saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with 10 mL of ethyl acetate.
-
Combine the organic extracts and wash with water (5 x 20 mL) and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to yield a crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 4:1) as the eluent.
Regeneration of Chloroacridine from Acridone By-product
The acridone by-product can be converted back to the starting 9-chloroacridine in nearly quantitative yield by treatment with thionyl chloride. This allows for recycling of the starting material and improves the overall process efficiency.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Acridinylphosphonates
| Starting Chloroacridine | Phosphite Reagent | Reaction Time (h) | Isolated Yield (%) | Effective Yield (after recycling) | Reference |
| 9-Chloroacridine | Cyclic phosphite (5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide) | 4 | 15-30 | High | |
| Substituted 9-Chloroacridines | Cyclic phosphite (5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide) | 2-4 | 15-30 | High | |
| 9-Chloroacridine | Diethyl phosphite | Not specified | Moderate | High |
Table 2: Spectroscopic Data for a Representative Acridinylphosphonate
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (LC-MS) | Reference |
| 9,9-Bis-(5,5-dimethyl-2-oxo-2λ⁵-dioxaphosphinan-2-yl)-9,10-dihydro-acridine | 7.70-9.50 (m, Ar-H) | 121.8-148.5 | 3036, 1624, 1557, 1493, 1470, 1393, 1304, 1238, 742 | m/z = 264 [M+1]⁺ (for a related chloroacridine precursor) |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of acridinylphosphonates.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Troubleshooting & Optimization
Phosphitylation Reactions: A Technical Support Center for Optimal Yields
Welcome to the technical support center for phosphitylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of my phosphitylation reaction?
A1: Moisture is the most critical factor. Phosphitylating reagents, such as phosphoramidites and phosphorochloridites, are highly sensitive to moisture.[1] Any water present in the reaction vessel, solvents, or reagents will lead to the hydrolysis of the phosphitylating agent, forming H-phosphonate byproducts and reducing the yield of the desired product.[2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Q2: I observe a significant H-phosphonate peak in my 31P NMR spectrum after purification. What is the likely cause and how can I prevent it?
A2: The presence of an H-phosphonate peak is a common issue and is typically caused by the hydrolysis of the phosphitylating reagent.[2] This can happen either during the reaction due to residual moisture or during the workup and purification steps. To prevent this:
-
Ensure strictly anhydrous conditions: Flame-dry your glassware and use freshly distilled, anhydrous solvents.
-
Use high-quality reagents: Ensure your phosphitylating reagent is fresh and has been stored properly under inert gas.
-
Optimize the workup: A non-aqueous workup can help to minimize hydrolysis.[3] Some protocols suggest quenching the reaction with a saturated bicarbonate solution, but this introduces water. An alternative is to use a basic, anhydrous workup.
-
Purification considerations: Silica gel is acidic and can cause hydrolysis of the product on the column. It is recommended to neutralize the silica gel by pre-washing the column with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%).[2]
Q3: How do I choose the right activator for my phosphitylation reaction?
A3: The choice of activator significantly impacts the reaction rate and yield. The activator's role is to protonate the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[4]
-
Tetrazole and its derivatives: These are the most common activators. 1H-Tetrazole is a standard choice, but derivatives like 5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT) can offer improved solubility and faster reaction rates, particularly for sterically hindered substrates.
-
4,5-Dicyanoimidazole (DCI): DCI is a highly effective, non-explosive alternative to tetrazole. It is more nucleophilic and can lead to faster coupling times and higher yields, especially for challenging couplings.[3]
-
Pyridinium trifluoroacetate (Py·TFA): This is a less acidic, stable, and highly soluble activator that has been shown to be effective and safe for large-scale synthesis.[3]
Q4: My reaction is sluggish or incomplete. What are some potential solutions?
A4: Several factors can contribute to a sluggish or incomplete reaction:
-
Steric hindrance: If your substrate is sterically hindered, the reaction may proceed slowly. Consider using a more reactive activator like DCI or increasing the reaction temperature. Microwave-assisted phosphitylation can also be an efficient method for sterically hindered nucleosides.[3]
-
Insufficient activator: Ensure you are using the correct stoichiometry of the activator.
-
Poor quality phosphitylating reagent: Degradation of the phosphitylating reagent will lead to lower reactivity. Use fresh, high-quality reagents.
-
Solvent effects: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and acetonitrile are common solvents. For substrates with poor solubility, a co-solvent like N,N-dimethylformamide (DMF) can be used.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your phosphitylation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield | 1. Presence of moisture in the reaction. 2. Degraded phosphitylating reagent. 3. Suboptimal activator or activator concentration. 4. Incomplete reaction. 5. Product loss during workup or purification. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Work under an inert atmosphere. 2. Use a fresh bottle of high-purity phosphitylating reagent. 3. Screen different activators (e.g., Tetrazole, DCI, Py·TFA) and optimize their concentration. 4. Monitor the reaction by TLC or 31P NMR to ensure completion. Consider increasing reaction time or temperature. 5. Optimize extraction and chromatography conditions. Ensure silica gel is neutralized. |
| Presence of H-phosphonate byproduct | 1. Hydrolysis of the phosphitylating reagent due to moisture. 2. Hydrolysis of the product during workup or on the silica gel column. | 1. See "Low product yield" solutions for moisture control. 2. Use a non-aqueous workup. Neutralize silica gel with triethylamine in the eluent. Consider using a different purification method like precipitation. |
| Formation of multiple byproducts | 1. Side reactions due to impurities in the starting materials. 2. Reaction with unprotected functional groups on the substrate. 3. Double phosphitylation if using a bis-amidite reagent. | 1. Purify starting materials before the reaction. 2. Ensure all other reactive functional groups (e.g., other hydroxyls, amines) are properly protected. 3. Carefully control the stoichiometry of the phosphitylating reagent and consider using an activator salt that favors single substitution. |
| Inconsistent reaction results | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions (e.g., temperature, stirring). | 1. Use reagents and solvents from a reliable source and test their quality. 2. Standardize the experimental protocol and ensure consistent execution. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of different activators on phosphitylation reactions.
Table 1: Comparison of Activators for Phosphitylation
| Activator | Concentration | Coupling Time | Relative Yield/Efficiency | Notes |
| 1H-Tetrazole | 0.45 M | Standard | Good | Standard, widely used activator. Hazardous nature is a drawback. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Faster than Tetrazole | High | Highly effective, non-explosive alternative. Soluble in acetonitrile.[3] |
| Pyridinium trifluoroacetate (Py·TFA) | - | < 2 hours | 75-96% | Effective, inexpensive, stable, and less acidic than tetrazole.[3] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | - | Faster than Tetrazole | High | Often preferred for RNA synthesis. |
| N-Methylimidazolium triflate (NMITf) | - | - | Good | An effective activator for large-scale synthesis. |
Note: The specific yield and coupling time can vary depending on the substrate, phosphitylating reagent, and other reaction conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Phosphitylation of a Nucleoside
This protocol provides a general method for the phosphitylation of a 5'-O-DMT protected nucleoside at the 3'-hydroxyl position.
Materials:
-
5'-O-DMT protected nucleoside
-
Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Activator (e.g., 1H-Tetrazole solution in anhydrous acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate with 1-2% Triethylamine)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Dissolve the 5'-O-DMT protected nucleoside (1 equivalent) in anhydrous DCM.
-
Add freshly distilled DIPEA (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the phosphitylating reagent (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent containing 1-2% triethylamine to afford the desired phosphoramidite.
Protocol 2: Workup and Purification
Workup:
-
Aqueous Workup (Standard): After quenching the reaction, the mixture is diluted with an organic solvent (e.g., DCM or Ethyl Acetate) and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried and concentrated.
-
Non-Aqueous Workup: To avoid potential hydrolysis, a non-aqueous workup can be employed. This may involve filtering the reaction mixture through a pad of celite to remove salts, followed by evaporation of the solvent.[3]
Purification:
-
Silica Gel Chromatography: This is the most common method for purifying phosphitylated products.
-
Precipitation: In some cases, the product can be purified by precipitation from a non-polar solvent like hexane.[7] This can be an effective way to remove more polar impurities.
Visualizations
Experimental Workflow for Phosphitylation
Caption: A typical experimental workflow for a phosphitylation reaction.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in phosphitylation.
References
Technical Support Center: Purification of Products from Chloro(diisopropylamino)methoxyphosphine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving Chloro(diisopropylamino)methoxyphosphine. The primary products of these reactions are typically phosphonamidates and phosphoramidites, which are known for their sensitivity to certain purification conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products from this compound reactions?
A1: The most prevalent purification techniques for the resulting phosphonamidate and phosphoramidite products are silica gel column chromatography, vacuum distillation, and crystallization. The choice of method depends on the scale of the reaction, the thermal stability of the product, and the nature of the impurities.
Q2: My product appears to be degrading during silica gel chromatography. What is the likely cause and how can I prevent it?
A2: Products derived from this compound are often sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis of the P-N bond. To mitigate this, it is highly recommended to use deactivated silica gel. This can be achieved by pre-treating the silica gel with a base, most commonly triethylamine (TEA), to neutralize the acidic silanol groups.[1][2][3]
Q3: What are the major impurities I should expect in my crude product?
A3: Common impurities include unreacted starting materials, diisopropylamine hydrochloride, and hydrolysis byproducts. The primary hydrolysis product is often the corresponding H-phosphonate, which arises from the cleavage of the P-N bond.[4] Oxidation of the P(III) product to a P(V) species is another potential side reaction.
Q4: I'm observing a new peak in the 31P NMR spectrum of my purified product. What could it be?
A4: A common impurity observed in the 31P NMR spectrum is the corresponding phosphonic acid or H-phosphonate, resulting from hydrolysis. Phosphonic acid derivatives typically appear in a distinct region of the 31P NMR spectrum.[5][6][7] The chemical shift is pH-dependent.
Q5: Can I use distillation to purify my product?
A5: Vacuum distillation can be an effective purification method for thermally stable, low-boiling point phosphonamidates or phosphoramidites.[8] It is crucial to use a high-vacuum setup to keep the distillation temperature low and prevent thermal decomposition.
Q6: What are the best practices for storing purified phosphonamidates and phosphoramidites?
A6: These compounds are often sensitive to moisture and air. They should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically in a freezer, to prevent hydrolysis and oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of phosphonamidate and phosphoramidite products.
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Suggested Solution |
| Product Degradation on Silica Gel | Use deactivated silica gel. Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine (TEA) and pack the column. Alternatively, flush the packed column with a solvent mixture containing TEA before loading your sample.[1][2][3][9] |
| Hydrolysis During Workup or Purification | Ensure all solvents and glassware are dry. Perform aqueous workups quickly and at low temperatures. Use a non-aqueous workup if possible. |
| Product is Too Polar and Streaks on the Column | Gradually increase the polarity of the eluent. Consider using a different solvent system. For highly polar compounds, a reverse-phase chromatography approach might be more suitable. |
| Improper Eluent Polarity | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for many phosphonamidates is a mixture of hexane and ethyl acetate, with a small percentage of triethylamine. |
Problem 2: Product Co-elutes with Impurities
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Impurity | Employ a different purification technique such as vacuum distillation or crystallization if the physical properties of the compounds allow. |
| Poor Separation on the Column | Use a longer column for better resolution. Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. |
Problem 3: Product Decomposes During Vacuum Distillation
| Potential Cause | Suggested Solution |
| High Distillation Temperature | Use a higher vacuum to lower the boiling point of the compound. Ensure the distillation apparatus is well-sealed to maintain a low pressure.[10] |
| Thermal Instability of the Product | If the product is inherently thermally labile, consider alternative non-thermal purification methods like column chromatography or crystallization. |
| Presence of Acidic Impurities | Neutralize the crude product with a mild base before distillation to remove any acidic impurities that could catalyze decomposition at elevated temperatures. |
Data Presentation
While specific yields and purity are highly dependent on the specific reaction and product, the following table provides a general comparison of purification methods for phosphonamidates.
| Purification Method | Typical Yield Range | Typical Purity Range | Advantages | Disadvantages |
| Column Chromatography (with deactivated silica) | 40-90%[8][11] | >95% | Widely applicable, good for removing polar and non-polar impurities. | Can lead to product loss, requires solvent, potential for degradation if not optimized. |
| Vacuum Distillation | 50-93%[8] | >98% | Excellent for removing non-volatile impurities, can be scaled up. | Only suitable for thermally stable and volatile compounds. |
| Crystallization | 30-80% | >99% | Can provide very high purity, good for large scale. | Finding a suitable solvent system can be challenging, may result in lower yields. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Deactivated Silica Gel
1. Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine (TEA) to the slurry to a final concentration of 1-3% (v/v).
-
Stir the slurry for 15-20 minutes.
2. Column Packing:
-
Pack a chromatography column with the deactivated silica gel slurry.
-
Equilibrate the column by flushing with 2-3 column volumes of the starting eluent (containing 1-3% TEA).[1]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the starting eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of deactivated silica gel, evaporate the solvent, and load the dry powder onto the column.
4. Elution:
-
Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate 9:1 with 1% TEA).
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
Collect fractions and monitor by TLC.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
Protocol 2: Purification by Vacuum Distillation
1. Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Use a stir bar in the distillation flask to ensure smooth boiling.
-
Grease all joints with a suitable vacuum grease to ensure a good seal.[10]
-
Connect the apparatus to a vacuum trap and a high-vacuum pump.
2. Distillation Procedure:
-
Place the crude product in the distillation flask.
-
Begin stirring and slowly evacuate the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask.[10]
-
Collect the fraction that distills at the expected boiling point and pressure.
3. Product Collection:
-
Before stopping the distillation, cool the apparatus to room temperature.
-
Slowly and carefully reintroduce an inert gas (e.g., nitrogen or argon) to the system to break the vacuum.
-
Collect the purified product from the receiving flask.
Protocol 3: Purification by Crystallization
1. Solvent Selection:
-
Test the solubility of the crude product in a variety of solvents at room temperature and with heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
Alternatively, a two-solvent system can be used, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
2. Crystallization Procedure (Single Solvent):
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the solution in an ice bath to maximize crystal formation.
3. Crystallization Procedure (Two-Solvent System):
-
Dissolve the crude product in a minimal amount of the "good" solvent at room temperature.
-
Slowly add the "bad" solvent until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under high vacuum.
Mandatory Visualization
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides | MDPI [mdpi.com]
Stability and storage conditions for Chloro(diisopropylamino)methoxyphosphine.
This technical support guide provides essential information on the stability, storage, and handling of Chloro(diisopropylamino)methoxyphosphine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is highly sensitive to moisture and should be stored in a refrigerator under an inert atmosphere (e.g., argon or dry nitrogen).[1] The container must be tightly sealed to prevent the ingress of moisture. Exposure to moist air or water can lead to rapid degradation.[1]
Q2: What is the expected shelf life of this compound?
A2: While a specific shelf life is not always provided by manufacturers due to the high reactivity of the compound, it is stable under the recommended storage conditions (refrigerated, dry, inert atmosphere).[1] The longevity of the reagent is critically dependent on maintaining anhydrous and anaerobic conditions. It is best practice to use the reagent as fresh as possible and to handle it with care to avoid introducing contaminants.
Q3: What materials are incompatible with this compound?
A3: This reagent is incompatible with water, strong oxidizing agents, alcohols, and strong bases.[1] Contact with these substances can lead to vigorous reactions and decomposition of the product.
Q4: What are the primary decomposition products of this compound?
A4: The primary decomposition pathway is hydrolysis, which occurs upon contact with water. While specific decomposition products under normal storage conditions are not extensively documented in readily available literature, under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), oxides of phosphorus, and hydrogen chloride gas.[1]
Q5: What safety precautions should be taken when handling this reagent?
A5: this compound is corrosive and can cause burns.[2] It is essential to handle it in a well-ventilated area, preferably under a chemical fume hood. Personal protective equipment (PPE), including a face shield, goggles, and chemical-resistant gloves, should be worn.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Troubleshooting Guide
Problem: Low or no yield in my phosphitylation reaction.
-
Possible Cause 1: Reagent Degradation due to Moisture Exposure.
-
Explanation: this compound is extremely sensitive to water.[1] Trace amounts of moisture in your reaction setup (glassware, solvents, starting materials) or introduced during handling can hydrolyze the reagent, rendering it inactive.
-
Solution:
-
Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours) and cooled under a stream of dry inert gas.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle and handled under inert gas.
-
Handle this compound exclusively under an inert atmosphere (argon or nitrogen) using syringe techniques.
-
If possible, use a fresh bottle of the reagent or one that has been stored correctly and opened infrequently.
-
-
-
Possible Cause 2: Incomplete Reaction.
-
Explanation: The reaction time or temperature may not be sufficient for the complete conversion of your starting material.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
If the reaction is sluggish, consider extending the reaction time.
-
Ensure that the reaction temperature is appropriate for your specific substrate. Most phosphitylations of nucleosides proceed well at room temperature.
-
-
-
Possible Cause 3: Presence of Nucleophilic Impurities.
-
Explanation: Your starting material or solvent may contain nucleophilic impurities (e.g., water, alcohols) that compete with your desired substrate for the reagent.
-
Solution:
-
Purify your starting material to remove any reactive impurities.
-
Use high-purity, anhydrous solvents.
-
-
Data Presentation
Table 1: Physicochemical Properties and Storage Conditions
| Property | Value |
| CAS Number | 86030-43-5 |
| Molecular Formula | C₇H₁₇ClNOP |
| Molecular Weight | 197.64 g/mol |
| Appearance | Turbid, viscous liquid |
| Density | 1.018 g/mL at 25 °C |
| Boiling Point | 34-35 °C at 0.8 mmHg |
| Storage Temperature | Refrigerator (2-8 °C) |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) |
| Incompatible Materials | Water, strong oxidizing agents, alcohols, strong bases[1] |
| Hazard Class | Corrosive[2] |
Experimental Protocols
Representative Protocol: Phosphitylation of a Protected Nucleoside
This protocol is a general guideline for the synthesis of a nucleoside phosphoramidite using this compound.
Materials:
-
Protected nucleoside (e.g., 5'-O-DMT-2'-deoxynucleoside)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dry argon or nitrogen gas
-
Oven-dried glassware and magnetic stir bar
-
Syringes and needles
Procedure:
-
Preparation: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar and a septum) and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reaction Setup: Dissolve the protected nucleoside (1 equivalent) in anhydrous dichloromethane under an inert atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution and stir.
-
Reagent Addition: Slowly add this compound (1.2-1.5 equivalents) to the stirred solution at room temperature using a syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.
-
Work-up (Illustrative): Once the reaction is complete, the reaction mixture can be quenched (e.g., with a cooled, mild bicarbonate solution, though this must be done cautiously) and the product extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel that has been pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to prevent product degradation on the column.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
References
Optimizing Oligonucleotide Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Oligonucleotide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it so critical in oligonucleotide synthesis?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is paramount because the synthesis is a cyclical process, and the effects of coupling efficiency are cumulative.[1] Any unreacted sites lead to the formation of truncated sequences (deletions), which significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification.[1][2]
Q2: How does coupling efficiency quantitatively impact the final yield of my full-length oligonucleotide?
A2: The impact of coupling efficiency on the final yield is exponential and becomes more pronounced as the length of the oligonucleotide increases.[1] Even a minor decrease in the average coupling efficiency can drastically reduce the theoretical yield of the full-length product.[3] The theoretical yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (n-1) , where 'n' is the number of bases in the oligonucleotide.[4]
Q3: What is a typical acceptable coupling efficiency?
A3: For routine synthesis of standard oligonucleotides, a coupling efficiency of greater than 99% is generally considered acceptable. However, for the synthesis of long oligonucleotides (over 75 bases), it is crucial to maintain the highest possible coupling efficiency to obtain a reasonable yield of the full-length product.[5]
Q4: How can I monitor coupling efficiency during the synthesis process?
A4: The most common method for real-time monitoring of coupling efficiency is trityl monitoring. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is cleaved at the beginning of each synthesis cycle. This releases a brightly colored trityl cation, and the absorbance of this cation is measured. A consistent and high absorbance reading from one cycle to the next indicates high coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.[5]
Q5: What are the primary causes of low coupling efficiency?
A5: Low coupling efficiency can stem from several factors, which can be broadly categorized as issues with reagents, instrumentation, or the synthesis protocol itself. The most common culprit is the presence of moisture.[5] Other significant factors include the quality of the phosphoramidites and activator, incorrect reagent concentrations, and leaks or blockages in the synthesizer's fluidics system.[1][5]
Q6: What are the key differences in synthesizing modified oligonucleotides, such as phosphorothioates?
A6: The synthesis of phosphorothioate oligonucleotides is very similar to that of standard phosphodiester oligos, with the primary difference being the replacement of the oxidation step with a sulfurization step.[4] This step converts the unstable phosphite triester linkage to a more stable phosphorothioate triester using a sulfur-transfer reagent.[4] This modification imparts resistance to nuclease degradation, a crucial feature for therapeutic applications.[4]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Low Yield
A sudden drop in the trityl signal or a low overall yield of the final product are common indicators of poor coupling efficiency.[5] The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Caption: A decision tree for troubleshooting low coupling efficiency.
Corrective Actions:
-
Reagent Integrity:
-
Moisture: Ensure all solvents, especially acetonitrile (ACN), are anhydrous (ideally <30 ppm water).[5] Use fresh, high-quality reagents.
-
Phosphoramidites: Use freshly prepared phosphoramidite solutions. Degradation can occur over time, even when stored under anhydrous conditions.
-
Activator: Ensure the activator is fresh and has not degraded. The choice of activator is critical and can significantly influence coupling efficiency.[6]
-
-
Synthesis Protocol:
-
Coupling Time: For sterically hindered or modified phosphoramidites, increasing the coupling time may be necessary.[4]
-
Concentration: Increasing the phosphoramidite concentration can help drive the reaction to completion.[7]
-
Activator Choice: Consider using a more potent activator for challenging sequences or modified bases.[4]
-
-
Instrumentation:
Issue 2: Problems with Deprotection and Cleavage
Incomplete removal of protecting groups or inefficient cleavage from the solid support can lead to significant product loss and impurities.[4]
Q: What are common signs of incomplete deprotection or cleavage?
A: The presence of unexpected peaks in HPLC or mass spectrometry analysis of the crude product often indicates issues with deprotection or cleavage. These can correspond to partially protected oligonucleotides or oligonucleotides still attached to the solid support.
Troubleshooting Steps:
-
Review the Deprotection Protocol: Ensure the correct deprotection solution and conditions (time and temperature) are being used for the specific protecting groups on your nucleobases and any modifications.[1] Many modifiers and labels are sensitive to the strong alkaline conditions used for standard deprotection.[8]
-
Check Reagent Freshness: Deprotection reagents, such as ammonium hydroxide, can degrade over time. Use fresh solutions for optimal results.
-
Optimize Reaction Time and Temperature: For some protecting groups, a longer incubation time or a higher temperature may be required for complete removal. Conversely, for sensitive modifications, milder conditions may be necessary to prevent degradation.[6]
-
Ensure Complete Cleavage: Verify that the cleavage from the solid support is complete. Insufficient cleavage time or using a depleted cleavage reagent can result in low yields.
Issue 3: Synthesis of Modified Oligonucleotides
The synthesis of modified oligonucleotides, such as those with phosphorothioate backbones or fluorescent labels, can present unique challenges.
Q: My phosphorothioate synthesis has low yield. What should I check?
A: The most critical step in phosphorothioate synthesis is sulfurization. Inefficient sulfurization can lead to the formation of phosphodiester linkages, resulting in a mixed backbone and complicating purification.
-
Sulfurizing Reagent: Ensure the sulfurizing reagent is fresh and active. Some reagents, like Phenylacetyl Disulfide (PADS), may require an "aging" period in solution to become fully effective.[5][9]
-
Sulfurization Time: The time required for complete sulfurization can vary depending on the reagent and its concentration. Optimize the sulfurization time to ensure >99.9% sulfurization efficiency.[5][9]
Q: I am seeing low labeling efficiency for my fluorescently tagged oligo. What could be the cause?
A: Low labeling efficiency can be due to several factors related to both the oligonucleotide and the dye.
-
Dye Quality: Ensure the fluorescent dye is fresh and has been stored correctly, protected from light and moisture.[10]
-
Reaction pH: The labeling reaction often works best at a slightly basic pH (e.g., pH 8.5) to ensure the primary amine on the oligonucleotide is deprotonated and reactive.[2]
-
Stoichiometry: The molar ratio of dye to oligonucleotide may need to be optimized. In some cases, a larger excess of the dye may be required.[2]
-
Purification: Post-labeling purification is crucial to remove unreacted dye. Dual HPLC purification is often recommended for post-synthetically labeled oligos.[10]
Data and Protocols
Data Presentation
Table 1: Comparison of Common Phosphoramidite Activators
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics & Recommendations |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.75 M | A more acidic and potent activator than 1H-tetrazole, often recommended for general-purpose synthesis and for moderately hindered monomers.[6] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic but more nucleophilic than tetrazole derivatives.[6] Its lower acidity minimizes premature detritylation, making it ideal for the synthesis of long oligonucleotides and for larger-scale synthesis.[11][12] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | - | A highly potent activator, suitable for overcoming steric hindrance and achieving shorter coupling times.[6] Often the best choice for RNA synthesis.[12] |
Table 2: Impact of Solid Support Pore Size on Synthesis of Long Oligonucleotides
| Pore Size | Recommended Oligonucleotide Length | Rationale |
| 500 Å | < 40 bases | Mechanically robust but pores can become blocked by longer growing oligonucleotide chains, reducing reagent diffusion and lowering yield.[3][13] |
| 1000 Å | Up to 100 bases | Offers a good balance between mechanical stability and sufficient pore volume for the synthesis of longer oligonucleotides.[3] |
| 2000 Å | > 100 bases | Provides ample space to accommodate very long oligonucleotides, minimizing steric hindrance and diffusion limitations.[3] |
Experimental Protocols
This protocol outlines the four fundamental steps in a standard phosphoramidite synthesis cycle.[4]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.[4]
-
Coupling: The next phosphoramidite monomer, activated by a weak acid such as 1H-tetrazole or a more potent activator, is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutations in subsequent cycles.[4]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.[4]
Caption: The cyclical workflow of solid-phase oligonucleotide synthesis.
-
Cleavage from Support: The oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[4]
-
Base Deprotection: The protecting groups on the nucleobases are removed by heating the oligonucleotide in the cleavage solution. The specific time and temperature depend on the protecting groups used.[4]
-
Purification: The crude oligonucleotide solution is then purified to remove truncated sequences, protecting groups, and other small molecules. Common purification methods include desalting, cartridge purification, and HPLC.[1][8]
This protocol is used to assess the purity of the crude oligonucleotide product and identify the presence of truncated (failure) sequences.[5]
-
Sample Preparation: After synthesis, cleavage, and deprotection, evaporate the solution to dryness and resuspend the crude oligonucleotide pellet in a suitable buffer (e.g., 0.1 M triethylammonium acetate (TEAA)).[5]
-
HPLC System and Column: Use a reversed-phase HPLC column (e.g., C18).[5]
-
Mobile Phase: A typical mobile phase consists of a two-buffer system:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: 0.1 M TEAA in acetonitrile[5]
-
-
Chromatographic Conditions: Equilibrate the column with a low percentage of Buffer B. Inject the dissolved crude oligonucleotide sample and elute using a linear gradient of increasing Buffer B concentration.[5]
-
Data Interpretation: Monitor the elution profile with a UV detector at 260 nm. The full-length oligonucleotide product is typically the most hydrophobic and will be the last major peak to elute. Shorter, truncated sequences are less hydrophobic and will elute earlier. The relative peak areas can be used to estimate the purity of the crude product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. atdbio.com [atdbio.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 11. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Troubleshooting Low Coupling Efficiency in DNA Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low coupling efficiency during automated solid-phase DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally greater than 99%, is crucial because any unreacted sites result in shorter, incomplete DNA strands known as truncated sequences or deletions.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: How does a small drop in coupling efficiency impact the final yield of my full-length oligonucleotide?
A2: The impact of coupling efficiency on the final yield is cumulative and becomes more dramatic as the length of the oligonucleotide increases.[1][3] Even a seemingly minor decrease in the average coupling efficiency can lead to a substantial reduction in the theoretical yield of the full-length product.[1][4] For example, for a 100-base oligonucleotide, a drop in coupling efficiency from 99.5% to 98% can cut the final yield of the full-length product by more than half.
Data Presentation: Impact of Coupling Efficiency on Final Product Yield
| Oligonucleotide Length (bases) | Theoretical Yield of Full-Length Product at 99.5% Coupling Efficiency | Theoretical Yield of Full-Length Product at 99.0% Coupling Efficiency | Theoretical Yield of Full-Length Product at 98.0% Coupling Efficiency |
| 20 | 90.9% | 82.6% | 68.0%[3] |
| 50 | 78.2% | 61.0% | 36.4% |
| 70 | 70.6% | 49.9% | 25.0%[4] |
| 100 | 60.7% | 36.6% | 13.0%[3] |
Q3: What are the most common causes of low coupling efficiency?
A3: Low coupling efficiency can be attributed to several factors, which can be broadly categorized as issues with reagents, the synthesis instrument, or the protocol itself. The most frequent culprits include:
-
Moisture: Water is a primary inhibitor of efficient coupling.[1][3] It reacts with the activated phosphoramidite, rendering it unable to couple to the growing DNA chain.[3][]
-
Reagent Quality: Degraded phosphoramidites, an exhausted or degraded activator solution, and impure or old solvents can all lead to poor coupling performance.[1]
-
Instrumental Problems: Leaks in the fluidics system, blockages in reagent lines, or incorrect reagent delivery volumes can prevent the necessary chemicals from reaching the synthesis column in the correct amounts.[6]
-
Protocol Parameters: Sub-optimal parameters such as inadequate coupling times or incorrect reagent concentrations can contribute to lower yields.[1]
Troubleshooting Guide
If you are experiencing low coupling efficiency, a systematic approach to troubleshooting is essential. A sudden drop in the trityl signal during synthesis is a clear indicator of a coupling problem.[1][6]
Step 1: Verify Reagent and Solvent Integrity
The first and most critical step is to check the quality of all chemicals involved in the coupling step.
-
Check for Moisture: Ensure all acetonitrile (ACN) used for dissolving phosphoramidites and for washes is anhydrous, ideally with a water content below 30 ppm.[6] Use fresh, septum-sealed bottles of ACN whenever possible.[3]
-
Assess Phosphoramidite Quality: Phosphoramidites are highly sensitive to moisture and oxidation.[1] Ensure they are fresh, have been stored correctly under an inert atmosphere, and have not expired.[1] Degraded phosphoramidites are a common source of coupling failure.
-
Verify Activator Integrity: The activator (e.g., Tetrazole, DCI, ETT) is crucial for the coupling reaction. Ensure it is fresh and has not degraded.
dot
Caption: A flowchart for checking the integrity of reagents.
Step 2: Inspect the DNA Synthesizer
If all reagents are confirmed to be of high quality, the next step is to inspect the synthesis instrument.
-
Check for Leaks: Carefully inspect all reagent lines, valves, and connections for any signs of leaks.
-
Verify Reagent Delivery: Ensure that the correct volumes of phosphoramidites and activator are being delivered to the synthesis column. Blockages in the fluidics system can restrict flow.[1][6]
-
Gas Pressure: Confirm that the inert gas (Argon or Helium) pressure is adequate and that the gas is dry. An in-line drying filter is recommended.[3]
Step 3: Review and Optimize the Synthesis Protocol
If both reagents and instrumentation appear to be in order, review the synthesis protocol.
-
Coupling Time: For standard phosphoramidites, a sufficient coupling time is critical. Some modified phosphoramidites are less reactive and may require extended coupling times to achieve high efficiency.[1]
-
Reagent Concentrations: Verify that the concentrations of the phosphoramidites and activator are correct as per the established protocol.
-
Capping Step: While not directly part of coupling, an inefficient capping step can lead to the formation of n-1 deletion sequences, which can be mistaken for low coupling efficiency in the final analysis. Ensure your capping reagents are active and the capping time is sufficient.[2][3]
dot
References
Impact of solvent choice on Chloro(diisopropylamino)methoxyphosphine reactivity.
Technical Support Center: Chloro(diisopropylamino)methoxyphosphine
This guide provides troubleshooting advice and technical information regarding the use of this compound, a common phosphitylating agent. The focus is on how solvent selection critically impacts reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phosphitylation reaction is very slow or incomplete. Could the solvent be the problem?
A1: Yes, the solvent is a critical factor. Sluggish reactions are often due to:
-
Poor Solubility: Your substrate (e.g., alcohol, nucleoside) may not be fully dissolved in the chosen solvent. Ensure complete dissolution before adding the phosphitylating agent. Consider a more effective solvent if solubility is low.
-
Solvent Polarity: Highly nonpolar solvents may not sufficiently stabilize the polar intermediates and transition states involved in the phosphitylation reaction, leading to slower rates. A moderately polar, aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is often a good starting point.
-
Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. However, be aware that elevated temperatures can also promote side reactions.[1]
Q2: I'm observing a significant amount of an H-phosphonate impurity in my NMR analysis. What is the cause and how can I prevent it?
A2: The formation of an H-phosphonate byproduct is a classic problem caused by the hydrolysis of the this compound reagent.[2] This occurs when the reagent reacts with trace amounts of water in your solvent or on your glassware.
-
Prevention:
-
Use Anhydrous Solvents: This is the most critical step. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them properly under an inert atmosphere (e.g., over molecular sieves).
-
Dry Glassware: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Proper Workup: Quenching the reaction with a saturated bicarbonate solution can help remove some hydrolysis byproducts during the extraction phase.[2]
-
Q3: Can I use protic solvents like alcohols with this compound?
A3: No. This compound is highly reactive towards protic functional groups, including alcohols and water.[4] Using an alcohol as a solvent will result in the immediate consumption of the reagent as it reacts with the solvent itself, rather than your intended substrate. Always use aprotic solvents.
Q4: Which solvents are generally recommended for phosphitylation reactions?
A4: The most common and effective solvents are anhydrous, aprotic solvents. The ideal choice depends on the solubility of your starting materials and the reaction scale.
-
Dichloromethane (DCM): An excellent first choice for many reactions due to its moderate polarity and ability to dissolve a wide range of organic molecules.
-
Acetonitrile (MeCN): A more polar aprotic solvent that can be beneficial for less soluble substrates.
-
Tetrahydrofuran (THF): Another widely used solvent. Ensure it is anhydrous and free of peroxides.
-
Toluene: A nonpolar option that can be useful in specific cases, particularly if side reactions in more polar solvents are a concern.
Data Presentation: Solvent Property Impact on Phosphitylation
While precise kinetic data for this specific reagent across various solvents is sparse in publicly available literature, the following table summarizes the properties of common solvents and their expected impact on phosphitylation reactions.
| Solvent | Dielectric Constant (Polarity) | Aprotic/Protic | Typical Use Case & Expected Impact |
| Dichloromethane (DCM) | 9.1 | Aprotic | General Purpose: Good balance of polarity for dissolving substrates and stabilizing intermediates without promoting significant side reactions. The standard choice for many phosphitylations.[2] |
| Acetonitrile (MeCN) | 37.5 | Aprotic | For Polar Substrates: Higher polarity can improve the solubility of highly functionalized or polar starting materials. May accelerate the reaction rate compared to DCM.[5] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | Alternative to DCM: Similar polarity to DCM. Its coordinating ability can sometimes influence reaction stereoselectivity. Must be rigorously dried.[1] |
| Toluene | 2.4 | Aprotic | For Nonpolar Substrates: Used when starting materials are highly nonpolar or when minimizing polarity is necessary to suppress certain side reactions. Reactions may be slower. |
| Water, Alcohols (e.g., MeOH, EtOH) | High | Protic | Incompatible: Will react directly and rapidly with the phosphitylating agent, leading to reagent decomposition and reaction failure.[4] |
Experimental Protocols
General Protocol for the Phosphitylation of a Primary Alcohol
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.1 eq)
-
Substrate (alcohol, 1.0 eq)
-
N,N-Diisopropylethylamine (DIEA, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the alcohol substrate (1.0 eq) and DIEA (2.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. It is often recommended to pre-treat the silica gel with a solvent mixture containing a small amount of a tertiary amine (e.g., 1-2% triethylamine) to prevent product degradation on the acidic silica.[2]
Visualizations
Logical Workflow for Solvent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
Technical Support Center: Managing Pyrophoric Reagents in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing pyrophoric reagents in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving pyrophoric reagents.
| Problem | Possible Cause | Solution |
| Reagent not dispensing from Sure/Seal™ bottle | 1. Clogged needle or cannula. 2. Insufficient inert gas pressure. 3. Septum is cored or damaged. | 1. Carefully remove the needle/cannula and check for blockage. If blocked, safely quench the needle/cannula and use a new one. 2. Ensure a gentle positive pressure of an inert gas (nitrogen or argon) is applied to the headspace of the bottle.[1] 3. Replace the septum with a new, clean, and dry one under an inert atmosphere. |
| Smoke or fire at the needle tip during transfer | 1. Exposure of the pyrophoric reagent to air. 2. Residual moisture in the needle or syringe. | 1. Immediately withdraw the needle from the reaction vessel and immerse the tip in a beaker of dry sand or soda ash to extinguish the flame.[2] Re-purge the system with inert gas. 2. Ensure all glassware, syringes, and needles are rigorously dried before use, either by flame-drying or oven-drying.[3][4] |
| Reaction is sluggish or does not initiate | 1. Degraded pyrophoric reagent. 2. Presence of moisture or oxygen in the reaction setup. 3. Incorrect reagent concentration. | 1. The reagent may have degraded due to improper storage or handling. Consider titrating the reagent to determine its active concentration or using a fresh bottle. 2. Thoroughly dry all glassware and solvents. Purge the entire apparatus with a steady stream of inert gas before adding reagents.[1][5] 3. Verify the molarity of the reagent and recalculate the required volume. |
| Localized charring or decomposition at the point of addition | 1. Reagent added too quickly. 2. Inadequate stirring. 3. Reaction temperature is too high. | 1. Add the pyrophoric reagent slowly and dropwise to the reaction mixture.[1] 2. Ensure vigorous and efficient stirring to rapidly disperse the reagent as it is added. 3. Maintain the recommended reaction temperature using an appropriate cooling bath (e.g., ice water, dry ice/acetone).[1] |
| A fire occurs in the fume hood | 1. Spill of pyrophoric reagent. 2. Accidental exposure of the reagent to air or incompatible materials. | 1. If the fire is small and manageable, use a Class D fire extinguisher for combustible metal fires or a standard dry powder (ABC) extinguisher.[6] Do NOT use a CO2 extinguisher or water.[6] Smother small fires with dry sand or soda ash.[2] 2. If the fire is large, immediately evacuate the area, close the fume hood sash, and activate the fire alarm. Notify emergency personnel. |
Frequently Asked Questions (FAQs)
General Handling and Safety
Q1: What are pyrophoric reagents and why are they hazardous?
A1: Pyrophoric substances are materials that can ignite spontaneously upon contact with air or moisture.[1][4] Their primary hazard is the risk of fire or explosion.[1] Many are also toxic, corrosive, and may have other long-term health effects.[2][7] Common examples in organic synthesis include organolithium compounds (e.g., n-butyllithium, t-butyllithium), Grignard reagents, and metal hydrides (e.g., sodium hydride).[1][8]
Q2: What Personal Protective Equipment (PPE) is required when working with pyrophoric reagents?
A2: Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[4][9]
-
Hand Protection: Flame-resistant (FR) gloves or nitrile gloves worn under neoprene gloves.[2][10] Nitrile gloves alone are combustible and offer minimal protection.[9]
-
Body Protection: A flame-resistant lab coat, preferably made of Nomex, should be worn and fully buttoned.[1][9] Clothing worn underneath should be made of natural fibers like cotton or wool, as synthetic fibers can melt and adhere to the skin.[1][9]
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory.[2][9]
Q3: What are the essential engineering controls for handling pyrophoric reagents?
A3: All manipulations of pyrophoric reagents should be performed in a certified chemical fume hood with the sash positioned as low as possible.[9][11] For particularly sensitive operations or when working with pyrophoric solids, a glove box containing an inert atmosphere is the safest option.[1][11] An eyewash station and safety shower must be readily accessible within a 10-second travel time.[2][9]
Storage and Transfer
Q4: How should I properly store pyrophoric reagents?
A4: Pyrophoric reagents must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[3][10] They should be kept in their original containers, like Sure/Seal™ bottles, which are designed for safe storage and dispensing.[10] Store these reagents away from flammable materials, heat sources, and water.[10][12] It is also good practice to store them in a secondary container.[3]
Q5: What is the correct technique for transferring pyrophoric liquids?
A5: Small volumes (typically less than 20 mL) can be transferred using a gas-tight syringe with a Luer-lock fitting.[11][13] For larger volumes, the double-tipped needle (cannula) transfer technique is recommended.[1][5] Before any transfer, all glassware, syringes, and needles must be oven-dried and purged with an inert gas.[1][5] The reagent bottle should be securely clamped to a stand.[1]
Quenching and Disposal
Q6: How do I safely quench residual pyrophoric reagents?
A6: Quenching should be performed in a fume hood under an inert atmosphere and with adequate cooling (e.g., an ice bath).[3] The general procedure involves diluting the pyrophoric reagent with an inert, high-boiling solvent like toluene or hexane.[1] A less reactive alcohol, such as isopropanol, is then added slowly and dropwise until gas evolution ceases.[14] This is followed by the sequential and cautious addition of methanol and then water to ensure complete quenching.[14]
Q7: How should I dispose of empty pyrophoric reagent containers?
A7: Even "empty" containers may contain residual pyrophoric material. These containers should never be left open to the atmosphere.[3] The container should be triple-rinsed with an inert, dry solvent.[6][15] The rinses must then be quenched using the procedure described above.[15] After quenching the rinses, the empty container can be left open in the back of a fume hood overnight before disposal.[15]
Experimental Protocols
Protocol 1: Transfer of n-Butyllithium using the Syringe Technique
Objective: To safely transfer a small volume (<20 mL) of n-butyllithium from a Sure/Seal™ bottle to a reaction flask.
Materials:
-
Sure/Seal™ bottle of n-butyllithium
-
Oven-dried reaction flask with a rubber septum
-
Gas-tight syringe with Luer-lock and a long needle (e.g., 18-gauge)
-
Needle for inert gas inlet
-
Inert gas source (nitrogen or argon) with a bubbler
-
Stand and clamps
Procedure:
-
Set up the oven-dried reaction flask under a positive pressure of inert gas.
-
Securely clamp the n-butyllithium Sure/Seal™ bottle to a stand in the fume hood.[1]
-
Insert a needle connected to the inert gas line through the septum of the reagent bottle, ensuring the needle tip is in the headspace above the liquid.
-
Purge a dry, gas-tight syringe with inert gas.
-
Insert the syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the surface of the liquid.
-
Allow the positive pressure of the inert gas to slowly fill the syringe to the desired volume. Do not pull back on the plunger.
-
Once the desired volume is obtained, withdraw the needle from the liquid but keep it in the headspace. Gently push the plunger to expel any gas bubbles and excess reagent back into the bottle.
-
Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask.
-
Add the n-butyllithium to the reaction mixture slowly and dropwise.
-
After addition, rinse the syringe by drawing up some inert solvent from the reaction flask and expelling it back into the flask. Repeat this process three times.
Protocol 2: Quenching of Residual Pyrophoric Reagents
Objective: To safely neutralize and quench residual pyrophoric reagents and contaminated glassware.
Materials:
-
Flask containing residual pyrophoric reagent
-
Inert, high-boiling solvent (e.g., toluene, hexane)
-
Isopropanol
-
Methanol
-
Water
-
Dropping funnel
-
Ice bath
-
Inert gas source
Procedure:
-
Perform all operations in a fume hood under an inert atmosphere.
-
Cool the flask containing the pyrophoric residue in an ice bath.
-
Dilute the residue with an equal volume of an inert solvent like toluene.[1]
-
Slowly add isopropanol dropwise via a dropping funnel with vigorous stirring. Control the rate of addition to manage gas evolution and prevent excessive temperature increase.
-
Continue adding isopropanol until gas evolution subsides.
-
Sequentially and cautiously add methanol, followed by water, in the same dropwise manner.[14]
-
Once the addition is complete and all signs of reaction have ceased, remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir for an additional hour to ensure complete quenching.[1]
-
The resulting mixture can now be disposed of as hazardous waste according to institutional guidelines.
References
- 1. ors.od.nih.gov [ors.od.nih.gov]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. cmu.edu [cmu.edu]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. ehss.syr.edu [ehss.syr.edu]
- 14. epfl.ch [epfl.ch]
- 15. sarponggroup.com [sarponggroup.com]
Strategies to minimize byproduct formation in phosphitylation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during phosphitylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in phosphitylation and how can I avoid them?
A1: The most common byproducts in phosphitylation reactions include:
-
Hydrolysis Products: Phosphoramidites are highly sensitive to moisture and can hydrolyze to form unreactive phosphonic acid derivatives. This reduces the concentration of the active phosphoramidite, leading to lower coupling efficiency and an increase in truncated sequences. To avoid this, it is crucial to maintain strictly anhydrous conditions for all reagents and solvents.[][2][3]
-
P(V) Species: Premature oxidation of the P(III) phosphoramidite to a P(V) species can occur, rendering it unreactive for the coupling reaction. This can be minimized by ensuring all reagents and solvents are free of oxidizing agents and by working under an inert atmosphere (e.g., Argon).
-
Byproducts from Side Reactions with Protecting Groups: Side reactions can occur with the protecting groups on the nucleobase or the sugar moiety. For example, the exocyclic amino groups of nucleobases can be phosphitylated if not properly protected.[4] Using appropriate and stable protecting groups is essential.
-
N-1 Shortmers (Deletion Sequences): These are oligonucleotides missing one or more nucleotide units. They arise from incomplete coupling efficiency. To minimize their formation, ensure high-quality reagents, optimal activator concentration, and sufficient coupling times.[5]
-
Branched Oligonucleotides: In RNA synthesis, phosphitylation can sometimes occur at the 2'-hydroxyl group if it is not adequately protected, leading to branched products. The use of bulky protecting groups like TBDMS for the 2'-hydroxyl is a common strategy to prevent this.[3]
Q2: How does the choice of activator impact byproduct formation?
A2: The activator plays a crucial role in the phosphitylation reaction by protonating the diisopropylamino group of the phosphoramidite, making it a good leaving group.[6][7] The choice of activator affects both the reaction rate and the potential for side reactions.[][9]
-
Acidity: Highly acidic activators can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in the formation of (n+1) addition products (double coupling).[7][10]
-
Nucleophilicity: More nucleophilic activators can increase the rate of coupling, which can be beneficial for sterically hindered phosphoramidites, such as those used in RNA synthesis.[7][11]
-
Common Activators: 1H-Tetrazole has historically been a standard activator. However, alternatives like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are often used to enhance coupling efficiency and minimize side reactions.[9][12] DCI, being less acidic, is particularly useful for reducing the risk of premature detritylation.[7][12]
Q3: My phosphitylation reaction has low yield. What are the potential causes and solutions?
A3: Low yield in a phosphitylation reaction can be attributed to several factors:
-
Poor Quality Reagents: Degraded phosphoramidites or activators are a common cause of low coupling efficiency.[2] Always use fresh, high-quality reagents and store them under appropriate conditions (e.g., phosphoramidites as a dry powder at -20°C).[2]
-
Presence of Moisture: As mentioned, water will deactivate the phosphoramidite. Ensure all solvents and reagents are anhydrous.[][2][3]
-
Suboptimal Activator: The activator may not be potent enough for the specific phosphoramidite being used, especially with sterically hindered monomers like 2'-TBDMS protected RNA amidites.[3][13] Consider using a more powerful activator.
-
Insufficient Coupling Time: The reaction time may not be sufficient for complete coupling, particularly with bulky phosphoramidites. Increasing the coupling time can improve yields.[14]
-
Incorrect Stoichiometry: An incorrect ratio of phosphoramidite and activator to the substrate can lead to incomplete reactions.
Q4: How can I detect and quantify byproducts in my reaction mixture?
A4: Several analytical techniques can be used to detect and quantify byproducts:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing compounds. Different phosphorus species (P(III) vs. P(V), phosphoramidites, phosphite triesters, and various byproducts) have distinct chemical shifts.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly ion-exchange (IE-HPLC) and reverse-phase (RP-HPLC), is widely used to separate the desired product from byproducts like n-1 shortmers and other impurities.[18]
-
Mass Spectrometry (MS): Mass spectrometry provides accurate molecular weight information, which is crucial for identifying unexpected byproducts.[18]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during phosphitylation.
Issue 1: Low Coupling Efficiency
| Potential Cause | Recommended Solution |
| Moisture Contamination | Use anhydrous solvents and reagents. Handle reagents under an inert atmosphere (e.g., Argon).[][2][3] |
| Degraded Phosphoramidite | Use a fresh vial of phosphoramidite. Visually inspect for clumping or discoloration.[2] |
| Degraded Activator | Prepare fresh activator solution. |
| Suboptimal Activator | For sterically hindered phosphoramidites, switch to a more potent activator (e.g., ETT, BTT, or DCI).[3][12] |
| Insufficient Coupling Time | Increase the coupling time, especially for bulky phosphoramidites.[14] |
| Incorrect Reagent Concentration | Verify the concentrations of phosphoramidite and activator solutions. |
Issue 2: Presence of N-1 Deletion Sequences
| Potential Cause | Recommended Solution |
| Incomplete Coupling | See solutions for "Low Coupling Efficiency". |
| Inefficient Capping | Ensure capping reagents are fresh and active. Check delivery lines on the synthesizer.[3] |
Issue 3: Formation of (n+1) Addition Products
| Potential Cause | Recommended Solution |
| Premature Detritylation | Use a less acidic activator, such as DCI.[7][10] |
| Overly Acidic Deblocking Conditions | Reduce the deblocking time or use a milder deblocking acid (e.g., dichloroacetic acid instead of trichloroacetic acid).[5] |
Quantitative Data Summary
Table 1: Comparison of Common Phosphoramidite Activators
| Activator | pKa | Key Characteristics | Recommended Use |
| 1H-Tetrazole | ~4.8 | Standard, widely used activator.[7] | General purpose DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and potent than 1H-Tetrazole.[12] | General purpose synthesis, moderately hindered monomers. |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.0 | Highly potent activator.[12] | Sterically hindered monomers (e.g., RNA synthesis). |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic, more nucleophilic. Minimizes premature detritylation.[7][11][12] | Long oligonucleotide synthesis, large-scale synthesis. |
Table 2: Typical ³¹P NMR Chemical Shifts of Key Species in Phosphitylation
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphoramidites (P(III)) | 145 - 150 |
| Phosphite Triesters (P(III)) | 138 - 142 |
| H-phosphonates (P(III)) | 0 - 10 |
| Phosphate Triesters (P(V)) | -10 - 5 |
| Phosphonic Acids (P(V)) | 10 - 30 |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary based on the specific structure and solvent.
Experimental Protocols
Protocol 1: General Procedure for Phosphitylation of a Nucleoside
Objective: To synthesize a nucleoside phosphoramidite from a protected nucleoside.
Materials:
-
Protected Nucleoside (e.g., 5'-O-DMT-2'-deoxynucleoside)
-
Phosphitylating Reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)
-
Activator (e.g., 1H-Tetrazole or DCI) or a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous Acetonitrile
-
Anhydrous Dichloromethane
-
Triethylamine
-
Silica Gel for column chromatography
Procedure:
-
Dry the protected nucleoside under high vacuum for several hours.
-
Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (Argon).
-
Add DIPEA to the solution.
-
Slowly add the phosphitylating reagent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the reaction progress by TLC or ³¹P NMR.[19]
-
Upon completion, quench the reaction with a suitable reagent.
-
Purify the crude product by silica gel column chromatography using a solvent system containing a small amount of triethylamine to prevent hydrolysis on the silica gel.[19]
-
Co-evaporate the purified product with anhydrous acetonitrile to remove residual triethylamine.
-
Dry the final phosphoramidite product under high vacuum.
Protocol 2: Troubleshooting Low Coupling Efficiency using Double Coupling
Objective: To improve the yield of a specific coupling step that is known to be inefficient.
Procedure (on an automated synthesizer):
-
Program the synthesis cycle for the desired oligonucleotide.
-
At the position of the inefficient coupling, modify the synthesis protocol to perform the coupling step twice before proceeding to the oxidation step.[14]
-
Step 1: Deblock to remove the 5'-DMT group.
-
Step 2: Couple the phosphoramidite with the activator.
-
Step 3: Instead of oxidizing, repeat the coupling step (add fresh phosphoramidite and activator).
-
Step 4: Proceed with the oxidation and capping steps as usual.
-
-
Continue with the synthesis of the remaining sequence.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 9. alfachemic.com [alfachemic.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phosphitylating Agents: 31P NMR Analysis of Chloro(diisopropylamino)methoxyphosphine and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphitylating agent is crucial for the successful synthesis of oligonucleotides and other modified biomolecules. This guide provides an objective comparison of Chloro(diisopropylamino)methoxyphosphine and two common alternatives, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, with a focus on their ³¹P NMR analysis.
This comparison is supported by experimental data from various sources, offering insights into the reactivity and spectral characteristics of these reagents.
Performance Comparison at a Glance
| Feature | This compound | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| Reactivity | High, reacts readily with nucleophiles. | High, particularly for derivatizing hydroxyl groups.[1] | High, widely used in automated oligonucleotide synthesis.[2] |
| Stability | Sensitive to moisture. | Sensitive to moisture. | Generally stable under inert conditions, but sensitive to moisture. |
| Bylaws | Diisopropylamine hydrochloride. | Triethylamine hydrochloride (if a base is used).[1] | Diisopropylamine hydrochloride or tetrazole salts. |
| Applications | Synthesis of phosphoramidites and other phosphorus compounds. | Derivatization of hydroxyl groups for ³¹P NMR analysis, synthesis of glycosyl donors and ligands.[3] | Standard reagent in solid-phase oligonucleotide synthesis.[2] |
| Typical ³¹P NMR Shift (ppm) | ~175-181 ppm[4] | ~176 ppm[1] | ~148-150 ppm (for the corresponding phosphoramidite)[4] |
³¹P NMR Data Comparison
The ³¹P NMR chemical shift is a key parameter for monitoring the progress of phosphitylation reactions and characterizing the resulting products. The following table summarizes the typical ³¹P NMR chemical shifts for the starting materials and the expected products from their reactions with a generic alcohol (ROH) and amine (R₂NH).
| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | (i-Pr)₂N-P(Cl)-OCH₃ | 175 - 181[4] |
| Reaction Product with ROH | (i-Pr)₂N-P(OR)-OCH₃ | ~140 - 150 |
| Reaction Product with R₂NH | (i-Pr)₂N-P(NR₂)-OCH₃ | ~120 - 130 |
| 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | C₆H₁₂ClO₂P | 176[1] |
| Reaction Product with ROH | C₆H₁₂O₂P-OR | ~130 - 140 |
| Reaction Product with R₂NH | C₆H₁₂O₂P-NR₂ | ~120 - 130 |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | (i-Pr)₂N-P(Cl)-OCH₂CH₂CN | ~148 - 150 (as phosphoramidite)[4] |
| Reaction Product with ROH | (i-Pr)₂N-P(OR)-OCH₂CH₂CN | ~140 - 150[4] |
| Reaction Product with R₂NH | (i-Pr)₂N-P(NR₂)-OCH₂CH₂CN | ~120 - 130 |
Note: The chemical shifts of the products are approximate and can vary depending on the specific alcohol or amine used and the solvent.
Experimental Protocols
A general protocol for the phosphitylation of an alcohol using a chlorophosphoramidite reagent is provided below. This protocol can be adapted for the specific reagents discussed in this guide.
General Phosphitylation of an Alcohol
Materials:
-
Alcohol substrate
-
Phosphitylating agent (e.g., this compound)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Base (e.g., triethylamine or N,N-diisopropylethylamine), if required
-
NMR tubes and deuterated solvent for analysis
Procedure:
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
Dissolve the alcohol substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
If a non-nucleophilic base is required, add it to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phosphitylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or ³¹P NMR is recommended).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The solvent is typically removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel deactivated with triethylamine.
-
For ³¹P NMR analysis, a sample of the reaction mixture or the purified product is dissolved in an appropriate deuterated solvent.
Reaction Workflow and Signaling Pathway
The following diagram illustrates a typical workflow for the use of phosphitylating agents in the synthesis of oligonucleotides, a primary application for these reagents. The process involves the initial phosphitylation of a nucleoside followed by an oxidation step to form the stable phosphate triester linkage.
Caption: General workflow of phosphitylation and subsequent oxidation.
Objective Comparison and Conclusion
This compound is a highly reactive phosphitylating agent suitable for the synthesis of phosphoramidites. Its high reactivity, however, also implies a high sensitivity to moisture, necessitating stringent anhydrous reaction conditions.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane serves as an excellent alternative, particularly for the derivatization of hydroxyl groups for quantitative ³¹P NMR analysis.[1] The resulting phosphites often show good resolution in the NMR spectrum, allowing for detailed structural elucidation.[1]
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is the workhorse reagent for automated solid-phase oligonucleotide synthesis.[2] The cyanoethyl protecting group on the phosphorus offers a balance of stability during synthesis and ease of removal during deprotection.
References
Characterizing Phosphitylated Products: A Comparative Guide to Mass Spectrometry and NMR Techniques
For researchers, scientists, and drug development professionals, the precise characterization of phosphitylated products is paramount for ensuring the quality, efficacy, and safety of novel therapeutics and research compounds. This guide provides an objective comparison of two cornerstone analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of molecules containing phosphoramidite and phosphorothioate linkages. Supported by experimental data, this document details the performance of each method and provides comprehensive experimental protocols to aid in method selection and implementation.
Phosphitylated compounds, including critical reagents like phosphoramidites used in oligonucleotide synthesis and therapeutic molecules such as phosphorothioate oligonucleotides, demand rigorous analytical scrutiny. Both mass spectrometry and NMR spectroscopy offer powerful, yet distinct, capabilities for elucidating the structure, purity, and integrity of these molecules.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
The choice between MS and NMR for the analysis of phosphitylated products often depends on the specific analytical goal. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), excels in sensitivity and is ideal for identifying and quantifying trace-level impurities and metabolites. In contrast, NMR, especially ³¹P NMR, provides exceptional structural detail and is inherently quantitative without the need for reference standards for each analyte, making it a powerful tool for purity assessment and structural confirmation.
The following tables summarize the quantitative performance of LC-MS and ³¹P NMR for the analysis of phosphitylated compounds, based on available experimental data.
| Parameter | LC-MS/MS for Phosphorothioate Oligonucleotides | ³¹P NMR for Phosphoramidites | References |
| Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | 10 ng/mL (1.3 nM) to 50 nM | Not typically used for trace detection; excels at purity assessment of bulk material. | [1] |
| Linearity Range | 10-1,000 ng/mL; 100-1,000 nM | Applicable for quantification of major components and impurities (e.g., >0.1%). | [1][2] |
| Accuracy & Precision | Intra- and inter-day precision and accuracy within 8.4% and 10.5%, respectively. | High precision and accuracy for purity determination, often comparable to chromatographic methods. | [1][3] |
| Resolution | High resolution for separating parent drug from metabolites and impurities. | Excellent for resolving diastereomers and identifying different phosphorus-containing species. | [4] |
Mass Spectrometry for Phosphitylated Product Analysis
Mass spectrometry is a highly sensitive technique that provides molecular weight information and, through fragmentation analysis (MS/MS), can elucidate the sequence and locate modifications in oligonucleotides. For phosphitylated products, LC-MS is the most common approach, offering both separation of complex mixtures and sensitive detection.
Experimental Protocol: LC-MS/MS for Phosphorothioate Oligonucleotide Quantification
This protocol outlines a general procedure for the quantitative analysis of phosphorothioate oligonucleotides in a biological matrix, such as plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
A weak anion exchange (WAX) SPE method can be employed to extract the oligonucleotide from the plasma matrix.
-
The extraction recovery can range from 60% to 80% depending on the concentration.[1]
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity BEH C18, 1.7 µm, 100 x 1.0 mm).[1]
-
Mobile Phase A: 15.7 mM Diisopropylethylamine (DIEA) and 50 mM Hexafluoroisopropanol (HFIP) in water.[1]
-
Mobile Phase B: 15.7 mM DIEA and 50 mM HFIP in 50:50 water/acetonitrile.[1]
-
Flow Rate: 0.15 mL/min.[1]
-
Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotides.
3. Mass Spectrometry (MS)
-
Instrument: A tandem mass spectrometer (e.g., Waters Synapt G2 qTOF) with an electrospray ionization (ESI) source in negative ion mode.[1]
-
Analysis: Multiple reaction monitoring (MRM) or high-resolution full-scan MS can be used for quantification and identification.
The following diagram illustrates the general workflow for LC-MS analysis of phosphitylated oligonucleotides.
NMR Spectroscopy for Phosphitylated Product Characterization
NMR spectroscopy, particularly ³¹P NMR, is an indispensable tool for the structural characterization and purity assessment of phosphitylated compounds like phosphoramidites. The ³¹P nucleus is 100% naturally abundant and has a wide chemical shift range, providing excellent signal dispersion for different phosphorus environments.[3]
Experimental Protocol: ³¹P NMR for Phosphoramidite Purity Assessment
This protocol describes a general procedure for evaluating the purity of a DNA phosphoramidite raw material.
1. Sample Preparation
-
Prepare a solution of the phosphoramidite sample in an appropriate deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) at a concentration of approximately 1.0 mg/mL.[5]
2. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 202 MHz for ³¹P).[5]
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgig) is typically used to simplify the spectrum.[5]
-
Number of Scans: A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.[5]
3. Data Analysis
-
The ³¹P NMR spectrum will show characteristic signals for the phosphoramidite diastereomers (typically between 140-155 ppm).[4]
-
Impurities such as P(V) species (e.g., phosphates) will appear in a different region of the spectrum (e.g., -25 to 99 ppm).[5]
-
Purity is determined by integrating the signals corresponding to the desired phosphoramidite and the impurity peaks. The purity results from ³¹P NMR often match those obtained by RP-HPLC.[5]
The logical relationship for assessing phosphoramidite purity using NMR and other techniques is depicted below.
Alternative Analytical Techniques
While MS and NMR are the primary techniques, other methods are also employed for the characterization of phosphitylated products, often in a complementary role.
-
Ion-Pair Reversed-Phase Chromatography (IP-RP) and Anion-Exchange Chromatography (AEX): These are common LC separation techniques for oligonucleotides. IP-RP is compatible with MS, while AEX offers different selectivity but is generally not directly compatible with MS.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to IP-RP and AEX, HILIC is MS-compatible and provides a different separation mechanism based on polarity.[6]
-
Size Exclusion Chromatography (SEC): Used to analyze higher-order structures and aggregation of oligonucleotides.[6][7]
-
Capillary Gel Electrophoresis (CGE): A high-resolution technique for purity analysis based on size and charge.[7]
Conclusion
Both mass spectrometry and NMR spectroscopy are powerful and often complementary techniques for the comprehensive characterization of phosphitylated products. Mass spectrometry, with its high sensitivity, is the method of choice for trace-level quantification and metabolite identification. NMR spectroscopy, particularly ³¹P NMR, provides unparalleled structural information and is a robust and reliable method for purity assessment and quantification of major components. The selection of the appropriate technique, or a combination of techniques, will depend on the specific analytical requirements, the nature of the sample, and the desired level of characterization. This guide provides the foundational information for researchers to make informed decisions in the analysis of these critical molecules.
References
- 1. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. usp.org [usp.org]
- 6. lcms.cz [lcms.cz]
- 7. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Phosphitylating Agents: Chloro(diisopropylamino)methoxyphosphine in Focus
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and other phosphorylated molecules, the choice of phosphitylating agent is critical to achieving high yields and purity. This guide provides a detailed comparison of Chloro(diisopropylamino)methoxyphosphine, a reactive phosphorochloridite, with other common classes of phosphitylating agents, primarily focusing on the widely adopted phosphoramidites.
Phosphitylating agents are essential reagents for creating the phosphite triester linkage, a key step in the chemical synthesis of DNA and RNA. This compound is a potent agent used to introduce a phosphite group onto a nucleoside or other molecule with a free hydroxyl group. Its performance, however, must be weighed against factors like stability, reactivity, and ease of use compared to alternatives.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a phosphitylating agent often begins with its fundamental chemical and physical properties. Stability, in particular, is a key differentiator. Phosphorochloridites like this compound are highly reactive and consequently very sensitive to moisture. In contrast, phosphoramidites are significantly more stable as they require a weak acid activator to initiate the coupling reaction.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite |
| CAS Number | 86030-43-5 | 89992-70-1 | 102690-88-0 |
| Class | Phosphorochloridite | Chlorophosphoramidite | Phosphoramidite |
| Molecular Formula | C₇H₁₇ClNOP | C₉H₁₈ClN₂OP | C₁₂H₂₂N₃O₂P |
| Molar Mass | 197.64 g/mol | 236.68 g/mol | 271.30 g/mol |
| Appearance | Turbid, viscous liquid | Liquid | Liquid |
| Density | ~1.018 g/mL at 25°C[3] | ~1.061 g/mL at 25°C[4] | ~1.039 g/mL at 25°C |
| Boiling Point | 34-35°C @ 0.8 mmHg[3] | 103-105°C @ 0.1 hPa[4] | Not readily available |
| Key Feature | Highly reactive; does not require an activator. | Highly reactive phosphitylating agent for making phosphoramidites. | Used for adding a terminal phosphate group. |
| Stability | Highly moisture-sensitive.[2] | Moisture-sensitive. | More stable than chloridites but requires activator. |
| Storage | Refrigerator (2-8°C) | -20°C or 2-8°C[4] | -20°C |
Performance and Applications in Oligonucleotide Synthesis
The primary application for these reagents is the automated solid-phase synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development.[5][6] The process involves a repeated cycle of four main chemical steps: deblocking, coupling, capping, and oxidation. The phosphitylating agent is central to the "coupling" step, where a new nucleotide is added to the growing chain.
Reactivity and Control
This compound , as a phosphorochloridite, is extremely reactive towards hydroxyl groups. While this high reactivity can drive reactions to completion quickly, it comes at the cost of control and stability. These reagents can react with any available nucleophile, including trace amounts of water, which can lead to the formation of undesired byproducts like H-phosphonates and reduce overall yield.[2]
Phosphoramidites , such as those derived from 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, represent the "gold standard" in modern oligonucleotide synthesis.[6][] Their key advantage is the diisopropylamino group, which tempers the reactivity of the phosphorus center. This group acts as a protecting group that is only removed upon the addition of a weak acid activator, like 1H-tetrazole or 4,5-dicyanoimidazole (DCI), at the time of coupling.[][8] This activation step provides precise temporal control over the reaction, preventing unwanted side reactions and ensuring that coupling only occurs when intended. The steric bulk of the diisopropylamino group also offers a good balance between stability during storage and ease of activation.[8]
Coupling Efficiency and Yield
In solid-phase synthesis, the efficiency of each coupling step is paramount. Even a small drop in efficiency has a dramatic cumulative effect on the final yield of the full-length oligonucleotide. The relationship between stepwise coupling efficiency and final yield is exponential; for instance, synthesizing a 30-base oligonucleotide (a 30-mer) with a 99% average coupling efficiency results in a theoretical maximum yield of 75%. If the efficiency drops to 98%, the maximum yield plummets to just 55%.[9][10]
Due to their stability and controlled activation, phosphoramidites consistently achieve very high stepwise coupling efficiencies, typically in the range of 98-99.5%.[11] This reliability is crucial for the synthesis of long oligonucleotides (over 100 bases). While specific comparative data is scarce, the high reactivity and moisture sensitivity of phosphorochloridites like this compound make achieving such consistently high yields more challenging, as side reactions are more probable.
Experimental Protocols and Workflows
The following protocol outlines the general steps for the synthesis of a nucleoside phosphoramidite building block and its subsequent use in the standard solid-phase synthesis cycle.
Protocol 1: Synthesis of a Nucleoside Phosphoramidite
This protocol describes the conversion of a protected nucleoside into its phosphoramidite derivative, the key building block for oligonucleotide synthesis.
-
Preparation : A protected nucleoside (e.g., 5'-O-DMT-thymidine) is rendered anhydrous by co-evaporation with a dry solvent like acetonitrile.
-
Dissolution : The dried nucleoside is dissolved in an anhydrous, non-protic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., argon).
-
Phosphitylation : A phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, is added to the solution, typically in a slight excess (e.g., 1.2-1.5 equivalents).[4][12] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction. The reaction is often started at 0°C and allowed to warm to room temperature.
-
Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup and Purification : Once the reaction is complete, the mixture is quenched and washed, often with an aqueous sodium bicarbonate solution, to remove unreacted reagents and byproducts. The organic layer is dried and concentrated.
-
Isolation : The final nucleoside phosphoramidite product is typically purified by silica gel chromatography to yield a stable, white foam that can be stored under inert gas at low temperatures.
Protocol 2: The Solid-Phase Oligonucleotide Synthesis Cycle
This automated cycle is the core process for building an oligonucleotide chain on a solid support, typically controlled pore glass (CPG).[3][5]
-
Step 1: Deblocking (Detritylation) : The cycle begins with a resin-bound nucleoside protected at the 5'-hydroxyl position with a dimethoxytrityl (DMT) group. A weak acid, typically 3% trichloroacetic acid (TCA) in DCM, is used to remove the DMT group, yielding a free 5'-hydroxyl.[13][14]
-
Step 2: Coupling : The next nucleoside phosphoramidite in the sequence (dissolved in acetonitrile) is delivered to the column along with an activator (e.g., tetrazole). The activator protonates the nitrogen of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite triester bond.[][13] This step is rapid, often completing in under a minute for standard DNA bases.[14]
-
Step 3: Capping : To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in failure sequences missing a base), a capping step is performed. A mixture of acetic anhydride and N-methylimidazole is used to acetylate any free 5'-hydroxyls, rendering them inert.[8]
-
Step 4: Oxidation : The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[13]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Conclusion: Choosing the Right Reagent
While this compound is a potent phosphitylating agent, its high reactivity and moisture sensitivity present significant handling challenges and can compromise the consistency required for high-yield oligonucleotide synthesis. The development of phosphoramidite chemistry, which offers a superior balance of stability and controlled reactivity, has made it the undisputed standard for both research and industrial-scale nucleic acid synthesis.
For applications requiring the rapid, in-situ preparation of a phosphitylating reagent where precise control is less critical, a phosphorochloridite may be considered. However, for the routine, high-fidelity synthesis of oligonucleotides, particularly for longer sequences or therapeutic applications, the stability and proven high coupling efficiency of nucleoside phosphoramidites make them the superior choice. The use of these reagents, within the context of a well-optimized automated synthesis cycle, ensures the highest possible yield and purity of the final product.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. entegris.com [entegris.com]
- 3. alfachemic.com [alfachemic.com]
- 4. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Cl 13.5-15.5 89992-70-1 [sigmaaldrich.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. cenmed.com [cenmed.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Alternative reagents to Chloro(diisopropylamino)methoxyphosphine for phosphitylation.
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and other modified biomolecules, the choice of phosphitylating reagent is a critical determinant of reaction efficiency, product purity, and overall success. While Chloro(diisopropylamino)methoxyphosphine has been a widely used reagent, a landscape of viable alternatives offers distinct advantages in terms of stability, reactivity, and ease of use. This guide provides an objective comparison of prominent alternative phosphitylating agents, supported by experimental data and detailed protocols to inform your selection process.
This guide will delve into the performance of two primary alternatives: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, a well-established phosphoramidite reagent, and the H-phosphonate method, which represents a different strategic approach to phosphodiester bond formation. We will explore their reaction efficiencies, stability profiles, and the nature of byproducts generated, offering a comprehensive view to aid in the optimization of your synthetic strategies.
Performance Comparison of Phosphitylating Strategies
The efficacy of a phosphitylating agent is a composite of several factors, including coupling efficiency, the stability of the reagent and intermediates, and the profile of byproducts that may complicate purification. The following tables summarize the available quantitative data for the phosphoramidite and H-phosphonate approaches.
| Parameter | Phosphoramidite Method (using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) | H-Phosphonate Method | Key Considerations |
| Coupling Efficiency | Typically >99% per cycle.[1] | Generally high, but can be slightly lower than the phosphoramidite method.[1] | The high efficiency of the phosphoramidite method is a key reason for its widespread adoption in automated oligonucleotide synthesis. |
| Monomer Stability | Phosphoramidite monomers can be susceptible to hydrolysis and oxidation, requiring stringent anhydrous conditions. The stability in acetonitrile solution decreases in the order T > dC > dA > dG.[2][3] | H-phosphonate monomers are generally more stable in solution and less sensitive to moisture compared to phosphoramidites.[4] | The enhanced stability of H-phosphonate monomers can be advantageous for manual synthesis or on instruments used less frequently. |
| Byproducts | The primary byproducts can include H-phosphonates (from hydrolysis) and phosphotriesters (from oxidation). Incomplete capping can lead to n-1 shortmer sequences.[2] | Potential side reactions include the formation of pyrophosphates.[5] Incomplete oxidation at the end of the synthesis can lead to H-phosphonate diester linkages in the final product. | The nature and quantity of byproducts directly impact the complexity of downstream purification. |
| Synthesis Cycle | A four-step cycle: 1. Detritylation, 2. Coupling, 3. Capping, 4. Oxidation.[] | A two-step cycle: 1. Detritylation, 2. Coupling. Oxidation is performed once at the end of the synthesis.[1][7] | The simpler cycle of the H-phosphonate method can be faster for manual synthesis, while the four-step phosphoramidite cycle is highly optimized for automation. |
In-Depth Look at Alternative Reagents
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
This reagent is a cornerstone of the widely adopted phosphoramidite method for oligonucleotide synthesis. Its diisopropylamino group provides a good balance of stability and reactivity upon activation. The 2-cyanoethyl protecting group on the phosphate is readily removed under basic conditions during the final deprotection step.[8]
Advantages:
-
High coupling efficiencies, routinely exceeding 99%.[1]
-
Well-established and extensively documented protocols for automated synthesis.[9]
-
A wide variety of modified phosphoramidites are commercially available.
Disadvantages:
-
Sensitivity to moisture and air, requiring stringent anhydrous and inert atmosphere conditions.[10]
-
The stability of the phosphoramidite monomers in solution varies depending on the nucleobase.[2][3]
The H-Phosphonate Method
The H-phosphonate approach offers a fundamentally different strategy for forming the phosphodiester linkage. In this method, a nucleoside H-phosphonate monomer is activated and coupled to the growing oligonucleotide chain. The resulting H-phosphonate diester linkage is stable to the conditions of the synthesis cycle and is oxidized to the desired phosphodiester linkage in a single step at the end of the synthesis.[7]
Advantages:
-
H-phosphonate monomers are more stable than phosphoramidites, reducing the need for strictly anhydrous conditions.[4]
-
The synthesis cycle is simpler, consisting of only two steps.[1][7]
-
The single, final oxidation step allows for the convenient introduction of backbone modifications, such as phosphorothioates, by using an appropriate sulfurizing agent.
Disadvantages:
-
Coupling efficiencies can be slightly lower than the phosphoramidite method.[1]
-
The development of a more hindered activator may be needed to improve coupling efficiency and reduce side reactions.[4]
Experimental Protocols
General Protocol for Phosphoramidite-Based Oligonucleotide Synthesis
This protocol outlines the key steps in a typical automated solid-phase oligonucleotide synthesis cycle using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[9][11]
-
Procedure: The 5'-O-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the acidic solution for 60-180 seconds. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[11]
2. Coupling:
-
Reagents: A solution of the desired nucleoside phosphoramidite (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite derivative) and an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.[12]
-
Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. Coupling times typically range from 30 seconds for standard nucleosides to several minutes for modified ones.[9]
3. Capping:
-
Reagents: Capping Reagent A (acetic anhydride in THF and pyridine) and Capping Reagent B (N-methylimidazole in THF).[11]
-
Procedure: A mixture of the capping reagents is introduced to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants (n-1 sequences). This step is typically performed for 30-60 seconds.[11]
4. Oxidation:
-
Reagent: A solution of 0.02 - 0.1 M iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[11]
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the iodine solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile.[11]
These four steps are repeated for each nucleotide to be added to the sequence.
General Protocol for H-Phosphonate-Based Oligonucleotide Synthesis
This protocol outlines the manual synthesis of an oligonucleotide using the H-phosphonate method.
1. Preparation of Reagents:
-
Prepare a 0.1 M solution of the desired nucleoside H-phosphonate in a 30:70 pyridine/acetonitrile mixture under anhydrous conditions.[4]
-
Prepare a 0.5 M solution of the activating agent, such as pivaloyl chloride, in anhydrous acetonitrile.[4]
2. Detritylation:
-
Similar to the phosphoramidite method, the 5'-DMT group is removed using an acidic solution (e.g., 3% TCA in DCM).
3. Coupling:
-
Procedure:
-
In a dry syringe, draw up the desired volume of the nucleoside H-phosphonate solution.[4]
-
In the same syringe, draw up an equal volume of the pivaloyl chloride solution.[4]
-
Mix the solutions by inverting the syringe.
-
Attach the syringe to the synthesis column and pass the solution back and forth through the solid support for approximately two minutes.[4]
-
Rinse the column with anhydrous acetonitrile.[4]
-
These two steps are repeated for each nucleotide addition.
4. Final Oxidation/Sulfurization:
-
After the final coupling step, the H-phosphonate diester linkages are oxidized to phosphodiester linkages using a solution of iodine in aqueous pyridine, or sulfurized to phosphorothioate linkages using a suitable sulfur-transfer reagent.[4]
Visualizing the Synthetic Pathways
To better understand the chemical transformations and workflows, the following diagrams illustrate the phosphitylation process using the phosphoramidite and H-phosphonate methods.
Conclusion
The choice between 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and the H-phosphonate method for phosphitylation depends on the specific requirements of the synthesis. For high-throughput, automated synthesis of standard oligonucleotides, the well-established phosphoramidite method offers unparalleled efficiency and a vast library of available monomers. However, for applications requiring greater monomer stability, manual synthesis, or the straightforward introduction of backbone modifications, the H-phosphonate method presents a robust and versatile alternative. By understanding the performance characteristics and experimental protocols of each, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. atdbio.com [atdbio.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Phosphoramidite vs. H-Phosphonate Chemistry for Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a fundamental technology. The ability to rapidly and accurately produce custom sequences of DNA and RNA is crucial for applications ranging from basic research to the development of novel diagnostics and therapeutics. The two most prominent methods for achieving this are phosphoramidite and H-phosphonate chemistries. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in selecting the most appropriate method for a given application.
While phosphoramidite chemistry has become the industry standard, H-phosphonate chemistry offers a viable alternative with its own set of advantages, particularly for the synthesis of RNA and modified oligonucleotides.
At a Glance: Key Differences
| Feature | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Predominant Use | Industry standard for DNA and RNA synthesis.[1] | A versatile alternative, particularly for RNA and modified oligonucleotides.[1] |
| Synthesis Cycle | Four steps: Detritylation, Coupling, Capping, Oxidation.[1] | Two steps: Detritylation, Coupling.[1] |
| Coupling Efficiency | Typically >99% per cycle.[1] | Generally high, but can be slightly lower than phosphoramidite.[1] |
| Monomer Stability | Phosphoramidite monomers can be sensitive to moisture and oxidation.[1] | H-phosphonate monomers are generally more stable and easier to handle.[1] |
| Intermediate Stability | The phosphite triester intermediate is unstable and requires oxidation in each cycle.[1] | The H-phosphonate diester linkage is stable to the acidic conditions of detritylation, allowing for a single oxidation step at the end of the synthesis.[1][2][3] |
Performance Comparison: A Deeper Dive
The choice between phosphoramidite and H-phosphonate chemistry often comes down to a trade-off between the higher coupling efficiency of the former and the simpler, faster cycle of the latter.
Coupling Efficiency and Synthesis Time
| Parameter | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Coupling Efficiency | Exceeds 99% per step with optimized protocols.[1] | High, but can be slightly lower than the phosphoramidite method. The development of more hindered activators may improve efficiency.[1][4] |
| Cycle Time | Longer due to the four-step cycle. | Shorter cycle time due to the two-step process.[1][4] |
| Overall Synthesis Time | Can be faster for very long oligonucleotides due to extremely high stepwise efficiency.[1] | The simplified cycle can lead to faster overall synthesis for short to medium-length oligonucleotides.[1] |
Stability and Handling
| Parameter | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Monomer Stability | Phosphoramidite monomers are sensitive to moisture and require anhydrous conditions for storage and handling.[1] | H-phosphonate monomers are hydrolytically stable and easier to handle.[1] |
| Intermediate Stability | The trivalent phosphite triester intermediate is unstable and must be oxidized to a stable pentavalent phosphotriester in each cycle.[1] | The H-phosphonate diester linkage is stable to the acidic conditions of detritylation, allowing for a single oxidation step at the end of the synthesis.[1][2][3] |
Reagent Consumption and Side Reactions
| Parameter | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Reagent Consumption | The four-step cycle consumes a wider variety of reagents per nucleotide addition.[1] | The two-step cycle is more economical in terms of the number of different reagents used per cycle.[1] |
| Side Reactions | The capping step generates acetylated truncated sequences that are easily separated. Other side reactions are minimized with optimized protocols. | Side reactions such as P-acylation and double activation can occur, but these are often suppressed, especially in RNA synthesis.[1][3] |
Experimental Workflows and Signaling Pathways
To visualize the differences in the chemical pathways of these two methods, the following diagrams illustrate the respective synthesis cycles.
Caption: Phosphoramidite synthesis cycle.
Caption: H-phosphonate synthesis cycle.
Experimental Protocols
Below are detailed, generalized protocols for solid-phase oligonucleotide synthesis using both phosphoramidite and H-phosphonate chemistries. These protocols are intended for automated synthesizers.
General Solid-Phase Oligonucleotide Synthesis Protocol (Phosphoramidite Method)
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-O-DMT-protected deoxynucleoside phosphoramidites (dA, dC, dG, dT).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping A solution (e.g., Acetic anhydride/Pyridine/THF).
-
Capping B solution (e.g., 16% N-Methylimidazole in THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
The synthesis is a cyclical process, with each cycle resulting in the addition of one nucleotide.
-
Detritylation (Deblocking):
-
The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the bound nucleoside.
-
This reaction is typically run for 60-120 seconds.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved trityl group.
-
-
Coupling:
-
The phosphoramidite monomer and the activator solution are simultaneously delivered to the synthesis column.
-
The coupling reaction, forming a phosphite triester linkage, is rapid and is usually complete within 30-60 seconds.
-
The column is washed with anhydrous acetonitrile to remove unreacted reagents.
-
-
Capping:
-
To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.
-
Capping solutions A and B are delivered to the column to acetylate any free 5'-hydroxyls.
-
The reaction time is typically 30-60 seconds.
-
The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
The oxidizing solution is delivered to the column.
-
The reaction is allowed to proceed for 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Final Cleavage and Deprotection:
-
After the final cycle, the terminal 5'-DMT group is typically left on if purification by reverse-phase HPLC is desired.
-
The solid support is treated with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove all protecting groups from the bases and the phosphate backbone.
-
General Solid-Phase Oligonucleotide Synthesis Protocol (H-phosphonate Method)
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-O-DMT-protected deoxynucleoside 3'-H-phosphonates.
-
Activator/Coupling agent (e.g., 0.1 M Pivaloyl chloride in acetonitrile/pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Oxidizing solution (e.g., 0.1 M Iodine in pyridine/water).
-
Anhydrous acetonitrile and pyridine for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
The H-phosphonate synthesis cycle is simpler than the phosphoramidite cycle.
-
Detritylation (Deblocking):
-
The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group.
-
Reaction time is typically 60-120 seconds.
-
The column is then washed with anhydrous acetonitrile/pyridine.
-
-
Coupling:
-
The nucleoside H-phosphonate and the activator are delivered to the synthesis column.
-
The coupling reaction forms an H-phosphonate diester linkage and is typically complete within 1-2 minutes.
-
The column is washed with anhydrous acetonitrile/pyridine.
-
This two-step cycle is repeated for each nucleotide addition. There is no capping or oxidation step within the cycle.
-
Final Oxidation:
-
After the final coupling step, a single oxidation step is performed to convert all the H-phosphonate diester linkages to phosphodiester linkages.
-
The oxidizing solution is passed through the column for approximately 15-30 minutes.
-
-
Final Cleavage and Deprotection:
-
Similar to the phosphoramidite method, the solid support is treated with a cleavage and deprotection solution to release the final oligonucleotide and remove all protecting groups.
-
Conclusion
The phosphoramidite method remains the gold standard for oligonucleotide synthesis due to its exceptionally high coupling efficiency, which is critical for the synthesis of long oligonucleotides.[3] Its four-step cycle, including a capping step, ensures high fidelity and simplifies the purification of the final product.
However, the H-phosphonate method presents several advantages that make it a valuable alternative in specific contexts.[3] Its simpler two-step cycle can lead to faster overall synthesis times for shorter oligonucleotides. The greater stability of H-phosphonate monomers is a practical advantage in terms of handling and storage. Furthermore, the single, final oxidation step makes the H-phosphonate method particularly well-suited for the synthesis of certain backbone modifications, such as phosphorothioates, as the modification can be introduced uniformly across all linkages in one step.[4]
Ultimately, the choice between phosphoramidite and H-phosphonate chemistry will depend on the specific requirements of the application, including the desired length of the oligonucleotide, the presence of any modifications, and the scale of the synthesis. For routine synthesis of standard DNA and RNA, the robustness and high efficiency of the phosphoramidite method are hard to beat. For specialized applications, particularly those involving extensive backbone modifications, the H-phosphonate method offers a compelling and efficient alternative.
References
Validating Synthetic DNA: A Comparative Guide to Enzymatic Digestion and Sequencing Technologies
For researchers, scientists, and drug development professionals, the integrity of synthetic DNA sequences is paramount. Ensuring that the synthesized molecule precisely matches the intended design is a critical quality control step. This guide provides an objective comparison of traditional enzymatic digestion methods with modern sequencing technologies for the validation of synthetic DNA, supported by experimental data and detailed protocols.
The biological function of a synthetic DNA construct, whether it's a gene for a therapeutic protein or a component of a genetic circuit, is intrinsically linked to its nucleotide sequence. Deviations such as point mutations, insertions, or deletions can lead to non-functional products, off-target effects, or unforeseen safety concerns. Therefore, robust and accurate validation of synthetic DNA is a non-negotiable aspect of research and development.
This guide explores and compares three key methodologies for this purpose: the classic restriction enzyme-based digestion analysis, the "gold standard" of Sanger sequencing, and the high-throughput power of Next-Generation Sequencing (NGS).
Performance Comparison: At a Glance
To facilitate a clear understanding of the strengths and weaknesses of each validation method, the following table summarizes their key performance characteristics.
| Feature | Enzymatic Digestion | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Restriction enzyme cleavage at specific recognition sites, followed by fragment size analysis. | Dideoxy chain termination method, sequencing by synthesis of a single DNA template. | Massively parallel sequencing of millions of DNA fragments simultaneously. |
| Resolution | Low (detects presence/absence of restriction sites and approximate fragment sizes). | High (single base pair resolution).[1] | High (single base pair resolution). |
| Accuracy | Indirect; infers sequence from fragment pattern. | >99.99%[1] | >99% (can be higher with increased read depth). |
| Typical DNA Length | Dependent on restriction map; best for plasmids and smaller constructs (<20 kb). | Up to 800-1000 bp per read.[1] | Short reads (e.g., 150-300 bp) to long reads (several kb), depending on the platform. |
| Throughput | Moderate; can be adapted for 96-well format. | Low to moderate (1-96 samples per run). | Very high (thousands to millions of sequences per run). |
| Cost per Sample | Low (~$5 - $20). | Moderate (~$5 - $30 for standard reads).[2][3][4][5][6] | Variable; can be very low for large numbers of samples, but higher initial setup cost (~$50 - $200+).[7][8][9] |
| Turnaround Time | Fast (a few hours). | Fast (24-48 hours). | Slower (several days to a week). |
| Information Provided | A "fingerprint" of the DNA based on the restriction map. Can confirm expected size and presence of specific sites.[10][11] | The precise nucleotide sequence of a specific DNA fragment.[1][12] | The sequence of a large number of DNA fragments, allowing for deep sequencing and detection of rare variants.[13] |
| Primary Application | Rapid, low-cost screening of clones to confirm the presence of an insert and correct orientation.[10][11] | Gold-standard validation of individual plasmids, PCR products, and synthetic gene fragments.[1][14] | High-throughput validation of large gene synthesis libraries, complex DNA constructs, and detection of low-frequency mutations. |
Experimental Workflows and Methodologies
A clear understanding of the experimental process is crucial for selecting the appropriate validation method. The following sections detail the protocols for each technique and provide visual workflows.
Enzymatic Digestion: The "Fingerprinting" Approach
Enzymatic digestion is a long-established, cost-effective method for rapidly screening synthetic DNA, particularly plasmids.[10][11] It relies on the ability of restriction enzymes to recognize and cleave specific DNA sequences. By digesting a synthetic DNA construct with one or more restriction enzymes and analyzing the resulting fragments by gel electrophoresis, a characteristic "fingerprint" is generated. This fingerprint can be compared to the expected pattern based on the in silico sequence to confirm the presence and orientation of an insert, or the overall structure of the construct.[10][11]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Purified synthetic DNA (200-500 ng)
-
10X Restriction Enzyme Buffer (2 µL)
-
Restriction Enzyme(s) (1 µL per enzyme, typically 5-10 units)
-
Nuclease-free water to a final volume of 20 µL.[15]
-
-
Incubation: Gently mix the components and incubate the reaction at the optimal temperature for the specific enzyme(s) (usually 37°C) for 1-2 hours.[15]
-
Stopping the Reaction: Add 4 µL of 6X DNA loading dye to the reaction mixture. The EDTA in the loading dye will chelate Mg2+, which is a necessary cofactor for most restriction enzymes, thus stopping the reaction.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into a well of an appropriate percentage agarose gel (e.g., 1-2% depending on expected fragment sizes). Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA fragments using a UV transilluminator. Compare the sizes of the observed fragments to a DNA ladder run on the same gel and to the expected fragment sizes from the in silico digest.[16]
Sanger Sequencing: The Gold Standard for Accuracy
Developed by Frederick Sanger in 1977, the dideoxy chain termination method, or Sanger sequencing, remains the gold standard for DNA sequence validation due to its high accuracy.[1] This method determines the nucleotide sequence of a specific DNA region by generating a series of DNA fragments of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide (ddNTP). These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent tag on each terminating nucleotide.[1][12]
-
Template and Primer Preparation:
-
Quantify the purified synthetic DNA (e.g., plasmid or PCR product). A typical concentration is 50-100 ng/µL for plasmids and 10-40 ng/µL for PCR products.
-
Prepare a sequencing primer at a concentration of 3.2 µM. The primer should be 18-24 nucleotides in length with a melting temperature between 50-60°C.
-
-
Cycle Sequencing Reaction: In a PCR tube or plate, combine:
-
DNA template (1-3 µL)
-
Sequencing primer (1 µL)
-
Sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
Nuclease-free water to a final volume of 10-20 µL.
-
-
Thermocycling: Perform cycle sequencing in a thermal cycler. A typical program includes an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.
-
Purification of Sequencing Products: Remove unincorporated ddNTPs and primers from the reaction mixture. This can be done using methods such as ethanol/EDTA precipitation or column purification.
-
Capillary Electrophoresis: The purified sequencing products are loaded onto an automated capillary electrophoresis instrument. The fragments are separated by size, and a laser excites the fluorescent dyes at the end of each fragment. A detector records the color of the fluorescence, which corresponds to the terminal nucleotide.
-
Data Analysis: The output from the sequencer is a chromatogram, which displays the fluorescent peaks for each nucleotide. This sequence data is then aligned with the expected reference sequence to identify any discrepancies.[1]
Next-Generation Sequencing (NGS): High-Throughput Validation
Next-Generation Sequencing (NGS) encompasses several technologies that allow for the massively parallel sequencing of millions of DNA fragments simultaneously.[13] This high-throughput capability makes NGS an ideal choice for validating large libraries of synthetic DNA constructs, complex gene circuits, or for detecting rare variants within a population of synthesized molecules. The general NGS workflow involves library preparation, sequencing, and data analysis.[17][18]
-
Library Preparation:
-
Fragmentation: The synthetic DNA is fragmented into smaller, manageable pieces, typically 200-500 bp in length. This can be achieved through enzymatic digestion or mechanical shearing.
-
End Repair and A-tailing: The ends of the fragmented DNA are repaired to create blunt ends, and a single adenine (A) nucleotide is added to the 3' end.
-
Adapter Ligation: DNA adapters are ligated to both ends of the fragments. These adapters contain sequences necessary for binding to the flow cell, primer binding sites for sequencing, and unique barcodes for multiplexing (sequencing multiple samples in one run).
-
Library Amplification: The adapter-ligated fragments are amplified by PCR to create a sufficient quantity of library for sequencing.[19]
-
-
Cluster Generation: The prepared library is loaded onto a flow cell, where the fragments hybridize to complementary oligonucleotides on the flow cell surface. A process called bridge amplification creates clonal clusters of identical DNA fragments.
-
Sequencing by Synthesis: The sequencing process occurs in cycles. In each cycle, a single fluorescently labeled nucleotide is added to the growing DNA strand. After the addition of each nucleotide, the flow cell is imaged to record the fluorescence, which indicates the identity of the incorporated base. The fluorescent tag is then cleaved, and the next cycle begins.[19]
-
Data Analysis:
-
Base Calling: The images from the sequencer are processed to determine the sequence of bases for each cluster.
-
Demultiplexing: If multiple samples were sequenced together, they are sorted based on their unique barcodes.
-
Alignment: The sequence reads are aligned to the expected reference sequences.
-
Variant Calling: Any differences between the sequenced reads and the reference sequence are identified and reported. This allows for the confirmation of the correct sequence and the identification of any mutations.[17][20]
-
Conclusion: Choosing the Right Tool for the Job
The validation of synthetic DNA sequences is a critical step that ensures the reliability and reproducibility of research and the safety and efficacy of therapeutic products. The choice of validation method depends on a careful consideration of the specific needs of the project.
-
Enzymatic digestion is a rapid and inexpensive first-pass screening tool, ideal for confirming the presence of an insert in a plasmid and its correct orientation. However, it provides only indirect information about the sequence.
-
Sanger sequencing offers the highest accuracy for verifying the precise nucleotide sequence of individual synthetic DNA constructs up to about 1kb.[1] It remains the gold standard for definitive sequence confirmation.
-
Next-Generation Sequencing provides unparalleled throughput for the validation of large numbers of synthetic DNA constructs simultaneously. It is the method of choice for validating gene libraries, complex DNA assemblies, and for detecting rare sequence variants within a population.
For many workflows, a combination of these techniques is often the most effective approach. For instance, a large number of clones from a synthesis and cloning experiment might first be screened by enzymatic digestion, with a smaller number of promising candidates then being fully validated by Sanger sequencing. For large-scale gene synthesis projects, NGS provides a comprehensive and cost-effective solution for quality control. By understanding the principles, capabilities, and limitations of each method, researchers can select the most appropriate strategy to ensure the integrity of their synthetic DNA and the success of their downstream applications.
References
- 1. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 2. Service price list for external clients | Nevada Genomics Center | University of Nevada, Reno [unr.edu]
- 3. MGH DNA Core [dnacore.mgh.harvard.edu]
- 4. MGH DNA Core [dnacore.mgh.harvard.edu]
- 5. Pricing [eurofinsgenomics.com]
- 6. Sequencing Fees | Iowa Institute of Human Genetics - Carver College of Medicine | The University of Iowa [humangenetics.medicine.uiowa.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cost of NGS | Comparisons and budget guidance [illumina.com]
- 9. Costs of Next-Generation Sequencing Assays in Non-Small Cell Lung Cancer: A Micro-Costing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. What is the workflow of the Sanger Sequencing method? | AAT Bioquest [aatbio.com]
- 13. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 14. Sanger Sequencing Workflow - AdvancedSeq [advancedseq.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. srmist.edu.in [srmist.edu.in]
- 17. idtdna.com [idtdna.com]
- 18. An NGS Workflow Blueprint for DNA Sequencing Data and Its Application in Individualized Molecular Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels: A Joint Consensus Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
Spectroscopic Intermediates in Phosphoramidite Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control and monitoring of oligonucleotide synthesis are paramount. The phosphoramidite method, the gold standard for this process, involves a series of rapid reactions with critical, transient intermediates. The ability to identify and characterize these intermediates in real-time is crucial for process optimization, impurity control, and ensuring the quality of the final oligonucleotide product. This guide provides a comparative overview of key spectroscopic techniques for the in-situ identification of phosphoramidite reaction intermediates, supported by experimental data and detailed protocols.
The phosphoramidite coupling reaction is a multi-step process that begins with the activation of the phosphoramidite monomer by an activator, typically a weak acid like tetrazole or its derivatives. This is followed by the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain on the activated phosphoramidite, forming a phosphite triester linkage. Spectroscopic techniques that can monitor these transformations in real-time are invaluable for understanding reaction kinetics and identifying potential side reactions.
Comparative Analysis of Spectroscopic Techniques
The primary in-situ techniques for monitoring phosphoramidite reaction intermediates are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, and Fourier-Transform Infrared (FTIR) spectroscopy. While Ultraviolet-Visible (UV-Vis) spectroscopy is widely used in automated synthesizers, its application is generally limited to monitoring the deprotection step rather than identifying intermediates in the coupling reaction.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Direct observation of phosphorus-containing species, including the starting phosphoramidite, activated intermediates (e.g., tetrazolyl phosphoramidite), the phosphite triester product, and phosphorus-containing byproducts (e.g., H-phosphonate).[1][2][3][4] | - High specificity for phosphorus-containing compounds.- Provides detailed structural information about the phosphorus environment.- Can be used for quantitative analysis of different species.[5][6][7] | - Lower sensitivity compared to other techniques, may require higher concentrations.- Slower acquisition times, although rapid NMR techniques are emerging.[8] |
| In-situ FTIR Spectroscopy | Real-time monitoring of the consumption of reactants and the formation of products by tracking characteristic vibrational bands. Can be used to monitor the overall progress of the reaction and identify the presence of key functional groups.[9][10] | - Fast data acquisition, suitable for real-time monitoring of rapid reactions.- Non-invasive and can be implemented in-line with the reaction vessel.[9] | - Provides information on functional groups rather than specific molecular structures.- Spectra can be complex with overlapping peaks, often requiring multivariate analysis for interpretation. |
| UV-Vis Spectroscopy | Primarily used to monitor the removal of the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain. The release of the DMT cation results in a strong absorbance that can be quantified. | - High sensitivity for the DMT cation.- Well-established for monitoring deprotection efficiency in automated synthesis. | - Does not provide direct information about the phosphoramidite coupling reaction intermediates. |
Quantitative Data Summary
³¹P NMR Chemical Shifts of Key Species
The ³¹P NMR chemical shift is highly sensitive to the chemical environment of the phosphorus atom, making it an excellent tool for identifying different species in the reaction mixture.
| Species | Typical ³¹P Chemical Shift (ppm) | Reference |
| Phosphoramidite Monomer | 140 - 155 | [4] |
| Activated Intermediate (Tetrazolyl Phosphoramidite) | 123 - 131 | [1][2] |
| Phosphite Triester Product | ~140 | |
| H-phosphonate (Hydrolysis byproduct) | 0 - 10 | [3] |
Note: Chemical shifts can vary depending on the specific nucleoside, protecting groups, and solvent.
Experimental Protocols
In-situ ³¹P NMR Monitoring of Phosphoramidite Activation
Objective: To monitor the formation of the activated phosphoramidite intermediate upon addition of an activator.
Materials:
-
Nucleoside phosphoramidite (e.g., DMT-dT-CE phosphoramidite)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Anhydrous acetonitrile
-
NMR tubes and spectrometer equipped for ³¹P NMR.
Procedure:
-
Prepare a solution of the nucleoside phosphoramidite in anhydrous acetonitrile in an NMR tube.
-
Acquire a baseline ³¹P NMR spectrum of the starting phosphoramidite. The spectrum should show a characteristic signal in the 140-155 ppm range.[4]
-
Carefully add the activator solution to the NMR tube.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.
-
Monitor the decrease in the intensity of the starting phosphoramidite signal and the appearance of a new signal in the 123-131 ppm range, corresponding to the formation of the tetrazolyl phosphoramidite intermediate.[1][2]
-
Continue acquiring spectra until the reaction reaches equilibrium or completion.
Real-time FTIR Monitoring of the Coupling Reaction
Objective: To monitor the overall progress of the phosphoramidite coupling reaction in real-time.
Materials:
-
Nucleoside phosphoramidite
-
Activator solution
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached
-
Anhydrous acetonitrile
-
In-situ FTIR spectrometer with a flow cell or attenuated total reflectance (ATR) probe.
Procedure:
-
Set up the in-situ FTIR spectrometer with the flow cell or ATR probe connected to the reaction vessel.
-
Initiate the flow of anhydrous acetonitrile through the system to establish a baseline spectrum.
-
Deliver the activator solution and the phosphoramidite solution to the reaction vessel containing the solid support.
-
Begin continuous acquisition of FTIR spectra.
-
Monitor the changes in the infrared spectrum over time. Key regions to observe include those associated with the P-O-C stretching vibrations and other characteristic bands of the reactants and products.
-
The data can be analyzed using multivariate analysis to deconvolve the complex spectra and obtain kinetic information about the reaction.
Visualizing Reaction Pathways and Workflows
Phosphoramidite Coupling Reaction Pathway
Caption: The phosphoramidite coupling reaction pathway.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical experimental workflow for spectroscopic analysis.
References
- 1. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. An Accurate and Fast 31P qNMR Assay Method for Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Activators for Phosphoramidite Coupling in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Activators for Enhanced Oligonucleotide Synthesis
The efficiency and fidelity of solid-phase oligonucleotide synthesis are critically dependent on the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. The choice of activator for this reaction is a crucial parameter that significantly influences coupling efficiency, reaction time, and the purity of the final product. This guide provides a comprehensive comparison of commonly used activators for phosphoramidite coupling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal activator for their specific synthesis needs.
Mechanism of Phosphoramidite Coupling
The phosphoramidite coupling reaction is a cornerstone of automated oligonucleotide synthesis. The process, as illustrated below, involves the activation of the phosphoramidite monomer by an activator, which is typically a weak acid. This activation step is essential for the subsequent nucleophilic attack by the free 5'-hydroxyl group of the solid-support-bound oligonucleotide chain, leading to the formation of a phosphite triester linkage.
Benchmarking the efficiency of different phosphitylating reagents.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphitylating reagent is a critical determinant of success in the chemical synthesis of oligonucleotides and other phosphorylated molecules. This guide provides an objective comparison of the performance of common phosphitylating reagents, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Introduction to Phosphitylation
Phosphitylation is a key chemical transformation that introduces a trivalent phosphorus moiety onto a nucleoside or other molecule containing a hydroxyl group. This step is fundamental to the widely adopted phosphoramidite method for oligonucleotide synthesis. The efficiency of the phosphitylating reagent directly impacts the overall yield and purity of the final product, making its careful selection paramount.
The general phosphoramidite approach to oligonucleotide synthesis involves a four-step cycle: deprotection, coupling, capping, and oxidation. The coupling step, where the phosphitylating reagent is utilized, is crucial for the formation of the internucleotide phosphite triester linkage.
Commonly Used Phosphitylating Reagents
The most prevalent class of phosphitylating reagents used today are 2-cyanoethyl phosphoramidites. These reagents offer a good balance of reactivity and stability. The general structure consists of a protected nucleoside, a phosphite group, a protecting group on the phosphorus (typically 2-cyanoethyl), and a diisopropylamino group.
Key variations in phosphoramidite reagents lie in the protecting groups on the nucleobase and the 2'-hydroxyl group (for RNA synthesis), as well as the nature of the phosphitylating moiety itself. While 2-cyanoethyl N,N-diisopropylphosphoramidites are the workhorses of oligonucleotide synthesis, other reagents have been developed for specific purposes.
Performance Comparison of Phosphitylating Reagents
The efficiency of a phosphitylating reagent is typically evaluated based on its coupling efficiency, which is the percentage of available hydroxyl groups that successfully react to form the desired phosphite triester linkage in a single coupling step. High coupling efficiencies, ideally exceeding 99%, are essential for the synthesis of long oligonucleotides.[1]
| Phosphitylating Reagent Type | Activator | Typical Coupling Efficiency (%) | Reaction Time | Key Characteristics |
| 2-Cyanoethyl N,N-diisopropylphosphoramidites | 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI) | >99%[1] | 5-6 min (DNA)[1], 25-30 min (RNA)[1] | Industry standard, high efficiency, good stability. |
| H-phosphonates | Pivaloyl chloride, Adamantoyl chloride | High, but can be slightly lower than phosphoramidites[2] | Variable | Alternative to phosphoramidites, less sensitive to steric hindrance.[2] |
| Bis(diisopropylamino)-2-cyanoethoxyphosphine | Diisopropylammonium tetrazolide | High | Variable | Used for the synthesis of phosphoramidites. |
Note: Coupling efficiencies are highly dependent on the specific nucleoside, the solid support, the activator used, and the reaction conditions. The data presented here are typical values reported in the literature.
Experimental Protocols
General Experimental Workflow for Phosphitylation
The following diagram illustrates a generalized workflow for the phosphitylation of a nucleoside to synthesize a phosphoramidite building block.
Detailed Methodology for Phosphitylation of a Protected Nucleoside
This protocol is a general guideline for the synthesis of a nucleoside phosphoramidite.
Materials:
-
Protected nucleoside (e.g., 5'-O-DMT-2'-deoxythymidine)
-
Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Activator/Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate/Triethylamine mixture)
Procedure:
-
Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the protected nucleoside in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the phosphitylating reagent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified nucleoside phosphoramidite.
³¹P NMR Spectroscopy for Yield Determination
³¹P NMR spectroscopy is a powerful technique for monitoring the progress of a phosphitylation reaction and for determining the purity and yield of the final product. The phosphorus atom in different chemical environments gives rise to distinct signals in the ³¹P NMR spectrum.
Procedure for ³¹P NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
-
Data Analysis:
-
The desired phosphoramidite product will typically show a signal in the range of 140-155 ppm.[3] Due to the chiral nature of the phosphorus center, two diastereomers may be observed as two distinct peaks.[3]
-
Unreacted phosphitylating reagent and hydrolysis byproducts will appear at different chemical shifts. For instance, the H-phosphonate hydrolysis product often appears as a nuisance peak.
-
The relative integration of the product peaks compared to an internal standard can be used for quantitative analysis of the yield.
-
Logical Relationship of Key Factors in Phosphitylation
The success of a phosphitylation reaction depends on the interplay of several factors. The following diagram illustrates these relationships.
References
Safety Operating Guide
Safe Disposal of Chloro(diisopropylamino)methoxyphosphine: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the safe handling and disposal of reactive chemical reagents like Chloro(diisopropylamino)methoxyphosphine are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with standard safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions:
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It also reacts violently with water.[3][4] Therefore, strict adherence to safety protocols is essential. Always handle this reagent in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors.[2] Personal protective equipment (PPE) must be worn at all times to prevent direct contact.
Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and contact with the corrosive liquid.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[5] |
In the event of accidental exposure, immediate action is crucial. If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] For skin contact, wash off immediately with plenty of soap and water.[1] In either case, seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3][5]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a chemically resistant material (e.g., high-density polyethylene) and clearly marked as "Hazardous Waste: Corrosive, Water-Reactive Liquid" and include the chemical name.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, weigh boats, and absorbent pads, should be collected in a separate, sealed plastic bag or container. This container must also be clearly labeled as "Hazardous Waste: Contaminated Solids" with the chemical name.
Step 2: Neutralization of Small Residual Amounts (for experts only)
For very small residual amounts on glassware, a careful quenching procedure may be performed by trained personnel under inert atmosphere conditions. This should only be attempted by experienced chemists. A suggested method is the slow addition of the material to a stirred, cooled (ice bath) solution of a high-boiling point alcohol, such as isopropanol or tert-butanol, under an inert atmosphere (e.g., argon or nitrogen). This should be followed by a slow addition of a basic solution to neutralize the resulting acidic byproducts. However, for bulk disposal, this method is not recommended.
Step 3: Storage of Waste
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[5] Ensure that the storage area is cool and dry, and that incompatible materials, especially water and strong oxidizing agents, are kept separate.[4]
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal company.[3] Provide them with the safety data sheet (SDS) and a clear description of the waste. The recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Chloro(diisopropylamino)methoxyphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chloro(diisopropylamino)methoxyphosphine (CAS No. 86030-43-5). This reagent is corrosive and reacts violently with water, necessitating strict adherence to the following guidelines to ensure personnel safety and experimental integrity.
Hazard Summary
This compound is a corrosive liquid that causes severe skin burns and eye damage. It is also highly reactive with water and moisture, which can lead to the release of toxic and flammable gases. Inhalation of its vapors or mists can cause respiratory irritation.
Personal Protective Equipment (PPE)
All personnel must be thoroughly trained in the proper use and limitations of their PPE. The following table summarizes the mandatory PPE for handling this reagent.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must be tightly fitting. A full-face shield must be worn over the goggles to protect against splashes. Contact lenses should not be worn. |
| Skin & Body Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. |
| Flame-Resistant (FR) Laboratory Coat | An FR lab coat must be worn over 100% cotton clothing. Synthetic fabrics should be avoided. The lab coat must be fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and the entire foot to prevent any skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with an appropriate acid gas/organic vapor cartridge is required if there is a potential for exposure outside of a certified chemical fume hood. All respirator use requires a formal respiratory protection program, including fit-testing and medical evaluation. |
Handling Procedures
All operations involving this compound must be conducted within a certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon). An emergency eyewash station and safety shower must be readily accessible.
Preparation and Engineering Controls:
-
Ensure the chemical fume hood or glove box is functioning correctly with adequate airflow and is free of moisture.
-
All glassware and equipment must be oven-dried and cooled under a stream of inert gas before use.
-
Remove all water, flammable materials, and ignition sources from the immediate work area.
-
Have spill control materials (e.g., dry sand, powdered lime, or a commercial water-reactive spill kit) and a Class D dry powder fire extinguisher readily available.
Operational Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
